CCW 28-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C44H42Cl2N6O4S |
|---|---|
分子量 |
821.8 g/mol |
IUPAC名 |
N-[4-[4-[4-[benzyl-(2-chloroacetyl)amino]phenoxy]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |
InChI |
InChI=1S/C44H42Cl2N6O4S/c1-28-29(2)57-44-41(28)42(32-11-13-33(46)14-12-32)48-38(43-50-49-30(3)52(43)44)25-39(53)47-23-7-8-24-55-35-19-21-37(22-20-35)56-36-17-15-34(16-18-36)51(40(54)26-45)27-31-9-5-4-6-10-31/h4-6,9-22,38H,7-8,23-27H2,1-3H3,(H,47,53)/t38-/m0/s1 |
InChIキー |
WSSWVTZWODGGCO-LHEWISCISA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of CCW 28-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCW 28-3 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the targeted degradation of Bromodomain-containing protein 4 (BRD4) by hijacking the ubiquitin-proteasome system. This is achieved by recruiting the E3 ubiquitin ligase Ring finger protein 4 (RNF4). The formation of a ternary complex consisting of BRD4, this compound, and RNF4 leads to the ubiquitination and subsequent degradation of BRD4 by the 26S proteasome. This guide provides a detailed overview of the mechanism of action, supporting quantitative data, and the experimental protocols used to elucidate this mechanism.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates through an event-driven mechanism, distinct from traditional occupancy-driven inhibitors. As a PROTAC, its function is to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the degradation of the target.[1][2]
The molecule itself is composed of three key components:
-
A ligand that binds to the protein of interest (POI), which in this case is BRD4. The BRD4-binding component is derived from JQ1, a known inhibitor of the BET bromodomain protein family.[2][3][4]
-
A ligand that recruits an E3 ubiquitin ligase. This compound utilizes a covalent ligand, CCW 16, to recruit the RNF4 E3 ligase.[2][3]
-
A flexible linker that connects the POI-binding ligand and the E3 ligase-recruiting ligand.[3]
The degradation process unfolds as follows:
-
Ternary Complex Formation : this compound simultaneously binds to BRD4 and RNF4, forming a BRD4-CCW 28-3-RNF4 ternary complex.[2][3]
-
Ubiquitination : The proximity induced by the ternary complex allows RNF4 to catalyze the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of BRD4.[3]
-
Proteasomal Degradation : The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[1][3][4]
-
Catalytic Cycle : After the degradation of BRD4, this compound is released and can engage in further cycles of targeting BRD4 for degradation, allowing for sub-stoichiometric activity.[3]
This mechanism is dependent on both the proteasome and the presence of RNF4.[1][4]
Signaling Pathway and Molecular Interactions
The signaling pathway initiated by this compound is a component of the larger ubiquitin-proteasome system. The key molecular interactions are the binding events that lead to the formation of the ternary complex. The JQ1 moiety of this compound binds to the bromodomains of BRD4, while the CCW 16 moiety covalently binds to cysteine residues (specifically C132 and C135) in the RING domain of RNF4.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line / System | Description | Reference |
| IC50 vs. RNF4 | 0.54 μM | Pure human RNF4 protein | The concentration of this compound required to inhibit 50% of the binding of a probe to RNF4 in a competitive activity-based protein profiling (ABPP) assay. This indicates a higher potency for RNF4 than its precursor ligand, CCW 16 (IC50 of 1.8 μM). | [3][4] |
| BRD4 Degradation | Dose-responsive | 231MFP breast cancer cells | Treatment with this compound leads to the degradation of BRD4 in a manner that is dependent on the concentration of the compound. | [4][5] |
| BRD4 Degradation | Time-responsive | 231MFP breast cancer cells | Degradation of BRD4 was observed after 1 hour of treatment with this compound. | [4] |
It is noteworthy that while effective, this compound has been reported to be less potent in degrading BRD4 compared to other well-established BRD4 degraders such as MZ1.[1][4] Interestingly, this compound treatment did not lead to the degradation of other BET bromodomain family members, BRD2 and BRD3, highlighting a degree of selectivity.[4][6]
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these are outlined below.
Competitive Activity-Based Protein Profiling (ABPP)
This assay was used to determine the binding affinity (IC50) of this compound for RNF4.
-
Objective : To quantify the potency of this compound in binding to RNF4.
-
Methodology :
-
Pure human RNF4 protein is pre-incubated with varying concentrations of this compound for 30 minutes.
-
A cysteine-reactive probe (IA-rhodamine) is then added and incubated for 1 hour to label the remaining unbound RNF4.
-
The proteins are separated by SDS-PAGE.
-
The gel is visualized for in-gel fluorescence, and the intensity of the bands is quantified by densitometry to calculate the IC50 value.[4][5]
-
Western Blotting for BRD4 Degradation
This technique was employed to visualize and quantify the degradation of BRD4 in cells treated with this compound.
-
Objective : To confirm the degradation of BRD4 in a dose- and time-dependent manner and to verify the involvement of the ubiquitin-proteasome system.
-
Methodology :
-
231MFP breast cancer cells are treated with either a vehicle (DMSO) or varying concentrations of this compound for a specified duration (e.g., 3 hours).
-
For mechanism validation, cells are pre-incubated with inhibitors such as the proteasome inhibitor bortezomib (BTZ), the E1 ubiquitin activating enzyme inhibitor TAK-243, or the competitive BRD4 inhibitor JQ1 prior to treatment with this compound.[4][5]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane and blotted with primary antibodies against BRD4 and a loading control (e.g., actin or GAPDH).
-
The membrane is then incubated with a secondary antibody and visualized to detect the protein bands. Densitometry is used to quantify the protein levels.[5]
-
Tandem Mass Tagging (TMT)-Based Quantitative Proteomics
This method was used to assess the selectivity of this compound by measuring changes in the entire proteome upon treatment.
-
Objective : To determine the global protein expression changes induced by this compound and to identify potential off-targets.
-
Methodology :
-
231MFP cells are treated with either a vehicle (DMSO) or this compound (e.g., 1 μM for 3 hours).
-
Proteins are extracted, digested into peptides, and labeled with tandem mass tags.
-
The labeled peptides are combined and analyzed by nanoLC-MS/MS.
-
The data is processed to identify and quantify proteins, allowing for the comparison of protein abundance between the treated and control samples.[4][7]
-
RNF4 Knockout Experiments
To definitively establish the role of RNF4 in the mechanism of this compound, experiments were conducted in cells lacking the RNF4 gene.
-
Objective : To confirm that the degradation of BRD4 by this compound is dependent on the presence of RNF4.
-
Methodology :
-
Wild-type and RNF4 knockout (KO) HeLa cells are treated with this compound (e.g., 10 μM for 5 hours).
-
Cell lysates are analyzed by Western blotting for the levels of BRD4 and RNF4.
-
A significant reduction in BRD4 degradation in RNF4 KO cells compared to wild-type cells confirms the RNF4-dependent mechanism.[5]
-
References
- 1. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. escholarship.org [escholarship.org]
CCW 28-3: A Technical Guide to a Selective, RNF4-Recruiting BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CCW 28-3, a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the selective degradation of Bromodomain-containing protein 4 (BRD4). This compound operates by recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) to induce the ubiquitination and subsequent proteasomal degradation of BRD4. This document details the mechanism of action, quantitative biochemical and cellular data, selectivity profile, and detailed experimental protocols for the characterization of this compound, serving as a vital resource for researchers in epigenetics and drug discovery.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are a key technology in this field, functioning as molecular bridges between a target protein and an E3 ubiquitin ligase, leading to the target's destruction.
This compound is a novel PROTAC that leverages the E3 ligase RNF4 to selectively degrade BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a critical regulator of gene expression and is implicated in the pathogenesis of various cancers and inflammatory diseases. By inducing the degradation of BRD4, this compound offers a distinct mechanism of action compared to traditional small-molecule inhibitors, potentially leading to a more profound and durable pharmacological effect.
This guide provides an in-depth technical summary of this compound, from its molecular architecture to its cellular activity, offering a foundational resource for its scientific exploration and potential therapeutic development.
Mechanism of Action
This compound is a synthetic molecule comprised of three key components:
-
A JQ1 derivative: This moiety serves as the warhead that specifically binds to the bromodomains of BRD4.
-
A linker: A chemical linker connects the two active ends of the PROTAC.
-
CCW16: This ligand covalently binds to and recruits the RNF4 E3 ubiquitin ligase.[1]
The degradation of BRD4 by this compound is a catalytic process that relies on the cellular ubiquitin-proteasome system. The proposed mechanism is as follows:
-
Ternary Complex Formation: this compound simultaneously binds to BRD4 and RNF4, forming a ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4, a process catalyzed by RNF4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: this compound is then released and can engage in another round of BRD4 degradation.
This degradation is confirmed to be dependent on both the proteasome and RNF4.[2][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| RNF4 Engagement | |||
| IC50 vs. RNF4 | 0.54 µM | Pure human RNF4 | [4] |
| BRD4 Degradation | |||
| DC50 (Long Isoform) | ~100 nM | 231MFP Breast Cancer | |
| Dmax | Data not available | 231MFP Breast Cancer | |
| Selectivity | |||
| BRD2 Degradation | No degradation observed | 231MFP Breast Cancer | |
| BRD3 Degradation | No degradation observed | 231MFP Breast Cancer |
Table 1: Quantitative Activity of this compound
| Target Protein | Regulation | Cell Line | Reference |
| BRD4 | Downregulated | 231MFP Breast Cancer | [2][3] |
| MT2A | Downregulated | 231MFP Breast Cancer | [2] |
| ZC2HC1A | Downregulated | 231MFP Breast Cancer | [2] |
| ZNF367 | Downregulated | 231MFP Breast Cancer | [2] |
| ENSA | Downregulated | 231MFP Breast Cancer | [2] |
Table 2: Proteomic Profile of this compound Treated Cells
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a five-step process starting from commercially available materials. The key steps involve the synthesis of the RNF4 ligand (CCW16) and the JQ1 derivative, followed by their conjugation via a linker.
A detailed, step-by-step synthetic protocol with reagent quantities, reaction conditions, and purification methods is not fully available in the public domain.
Western Blotting for BRD4 Degradation
This protocol is for assessing the degradation of BRD4 in cells treated with this compound.
Materials:
-
231MFP breast cancer cells
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
-
JQ1 (as a competitive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate 231MFP cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 3, 6, 12, 24 hours). For control experiments, pre-treat cells with a proteasome inhibitor or JQ1 for 1-2 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the BRD4 signal to the loading control.
TMT-based Quantitative Proteomics
This protocol is for determining the selectivity of this compound across the proteome.
Materials:
-
231MFP cells
-
This compound
-
DMSO
-
Lysis buffer for mass spectrometry
-
TMT labeling reagents
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment and Lysis: Treat 231MFP cells with this compound (e.g., 1 µM for 3 hours) or DMSO. Lyse the cells and quantify protein concentration.
-
Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Calculate the fold change in protein abundance in this compound treated samples compared to DMSO controls.
Gel-Based Activity-Based Protein Profiling (ABPP) for RNF4 Engagement
This protocol is for assessing the direct engagement of this compound with RNF4.
Materials:
-
Purified human RNF4 protein
-
This compound
-
IA-rhodamine (or other suitable fluorescent probe)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Protein Incubation: Pre-incubate purified RNF4 protein with varying concentrations of this compound for 30 minutes.
-
Probe Labeling: Add IA-rhodamine to the protein-compound mixture and incubate for 1 hour.
-
SDS-PAGE: Quench the reaction and separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled RNF4 by in-gel fluorescence scanning.
-
Data Analysis: Quantify the fluorescence intensity of the RNF4 band at each this compound concentration to determine the IC50 value.
In Vivo Efficacy
As of the date of this document, there is no publicly available data on the in vivo efficacy of this compound in animal models. Therefore, information regarding dosing, tumor growth inhibition, and pharmacokinetic/pharmacodynamic profiles is not available.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Western Blotting Workflow.
Caption: TMT Proteomics Workflow.
Conclusion
This compound is a valuable research tool for studying the biological roles of BRD4 and the utility of RNF4 as an E3 ligase for targeted protein degradation. Its demonstrated selectivity for BRD4 over other BET family members makes it a more precise tool than pan-BET inhibitors. While the available in vitro data is promising, further studies are required to fully characterize its degradation efficiency (Dmax), and crucially, to evaluate its in vivo efficacy and therapeutic potential. This technical guide provides a solid foundation for researchers to design and interpret experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
The Emergence of CCW 28-3: A Technical Guide to a Covalent RNF4 E3 Ligase Recruiter for Targeted Protein Degradation
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. A key component of this strategy is the recruitment of E3 ubiquitin ligases to proteins of interest, leading to their ubiquitination and subsequent proteasomal degradation. While the field has been dominated by recruiters for a handful of E3 ligases, the development of novel recruiters is critical to expanding the scope and overcoming potential resistance mechanisms of TPD. This technical guide provides an in-depth overview of CCW 28-3, a pioneering covalent recruiter of the RING finger protein 4 (RNF4) E3 ligase. This compound is a proteolysis-targeting chimera (PROTAC) that effectively links the bromodomain and extraterminal (BET) family inhibitor JQ1 to a covalent RNF4-binding moiety, thereby inducing the degradation of the transcriptional regulator BRD4.[1][2] This document details the mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols associated with the characterization of this compound, serving as a vital resource for researchers in chemical biology and drug discovery.
Introduction: Expanding the E3 Ligase Toolbox
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for maintaining protein homeostasis. E3 ubiquitin ligases, with over 600 members in humans, are the key determinants of substrate specificity within the UPS.[1][2] PROTACs are heterobifunctional molecules that hijack this system by bringing an E3 ligase into proximity with a target protein.[3] Despite the vast number of E3 ligases, the majority of PROTACs in development have utilized recruiters for a limited set, primarily VHL and Cereblon.[1] The development of novel E3 ligase recruiters is a paramount objective to broaden the accessible target landscape and to provide alternative strategies for proteins that may not be effectively degraded using existing recruiters.[1][2]
RNF4 is a RING-type E3 ligase that recognizes and ubiquitinates poly-SUMOylated proteins, playing a crucial role in DNA damage repair and genome stability.[4] The discovery of this compound demonstrated for the first time that RNF4 could be co-opted for targeted protein degradation through a small molecule recruiter.[1][2] this compound is comprised of three key components: the RNF4-recruiting ligand CCW 16, a flexible linker, and the BET bromodomain inhibitor JQ1.[5][6] The CCW 16 moiety covalently engages with zinc-coordinating cysteines (C132 and C135) in the RING domain of RNF4 without inhibiting its intrinsic E3 ligase activity.[1][2]
Mechanism of Action of this compound
This compound functions as a classic PROTAC, inducing the formation of a ternary complex between RNF4 and the target protein, BRD4. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on BRD4, leading to its polyubiquitination. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4 by this compound has been shown to be dependent on both the proteasome and RNF4.[1][2]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human RNF4 knockout HeLa cell line (ab265299) | Abcam [abcam.com]
CCW 28-3: A Technical Guide to a Covalent BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCW 28-3 is a novel, potent, and covalent heterobifunctional molecule designed for the targeted degradation of the bromodomain-containing protein 4 (BRD4). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended to support researchers in its application for targeted protein degradation studies.
Chemical Structure and Properties
This compound is a complex molecule composed of three key moieties: a ligand for BRD4 (derived from the well-characterized inhibitor JQ-1), a covalent recruiter for the E3 ligase RNF4 (CCW16), and a chemical linker that connects these two functional ends.[1][2] The covalent nature of its interaction with RNF4 offers a distinct mechanism for E3 ligase engagement.[3][4]
IUPAC Name: (R)-N-Benzyl-2-chloro-N-(4-(4-(4-(2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][5][6]triazolo[4,3-a][5][6]diazepin-6-yl)acetamido)butoxy)phenoxy)phenyl)acetamide[5]
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 2361142-23-4 | [5] |
| Molecular Formula | C44H42Cl2N6O4S | [5] |
| Molecular Weight | 821.82 g/mol | [5] |
| RNF4 Binding (IC50) | 0.54 µM | [6][7] |
| Solubility | Soluble in DMSO.[5] May require formulation with agents like PEG300, Tween 80, or corn oil for in vivo applications. | [5] |
| Storage and Stability | Store at -20°C for long-term stability. Stable at room temperature for short periods during shipping. | [1] |
Mechanism of Action: Targeted Degradation of BRD4
This compound operates through the PROTAC mechanism to induce the selective degradation of BRD4. This process is dependent on the formation of a ternary complex between BRD4, this compound, and the E3 ligase RNF4, which ultimately leads to the destruction of BRD4 by the cell's native protein disposal machinery.[2][7][8]
Signaling Pathway
The degradation of BRD4 initiated by this compound follows a multi-step pathway involving the ubiquitin-proteasome system. The key steps are the formation of the ternary complex, the subsequent polyubiquitination of BRD4, and its recognition and degradation by the 26S proteasome.
Caption: Signaling pathway of this compound-mediated BRD4 degradation.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research settings. The following sections outline key experimental protocols.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the amide coupling of the JQ-1 free acid with the RNF4 recruiter moiety.[6] A generalized workflow is presented below.
Caption: General synthetic workflow for this compound.
Detailed Protocol:
-
Preparation of JQ-1 Free Acid: The ester group of a suitable JQ-1 precursor is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Preparation of Amine-Functionalized RNF4 Recruiter-Linker: The CCW16 precursor is modified with a linker containing a terminal amine group, which is often protected with a Boc group.
-
Amide Coupling: The JQ-1 free acid is activated, for example with HATU, and then reacted with the deprotected amine of the RNF4 recruiter-linker moiety in the presence of a non-nucleophilic base such as DIPEA.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques such as flash chromatography or preparative HPLC.
-
Characterization: The identity and purity of this compound are confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.
BRD4 Degradation Assay
This assay is used to determine the ability of this compound to induce the degradation of BRD4 in a cellular context.
Caption: Workflow for a typical BRD4 degradation assay.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., 231MFP breast cancer cells) at an appropriate density and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3, 6, 12, 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for BRD4. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control.
RNF4 Competitive Binding Assay
This assay is employed to determine the binding affinity of this compound for RNF4.
Detailed Protocol:
-
Protein and Probe Preparation: Prepare purified recombinant human RNF4 protein and a fluorescently labeled probe that is known to bind to RNF4.
-
Competitive Incubation: Incubate a fixed concentration of RNF4 protein with a fixed concentration of the fluorescent probe in the presence of increasing concentrations of this compound.
-
Detection: Measure the fluorescence signal (e.g., fluorescence polarization or intensity) after the incubation period.
-
Data Analysis: Plot the fluorescence signal as a function of the this compound concentration and fit the data to a suitable binding model to determine the IC50 value.[6]
Conclusion
This compound is a valuable tool for researchers studying the biological roles of BRD4 and for the development of novel therapeutics based on targeted protein degradation. Its covalent mechanism of RNF4 recruitment offers a unique approach within the PROTAC field. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of research applications. Further optimization of its pharmacological properties could lead to the development of more potent and selective BRD4 degraders for clinical use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 6. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of JQ1 in the CCW 28-3 PROTAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical function of JQ1 within the context of the CCW 28-3 Proteolysis Targeting Chimera (PROTAC). This compound is a novel heterobifunctional molecule designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. This document provides a comprehensive overview of the underlying mechanism, quantitative binding and degradation data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction to this compound and the Role of JQ1
PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest. This compound is a BRD4-targeting PROTAC that is composed of three key components: a derivative of the potent BET bromodomain inhibitor JQ1, a ligand for the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4), and a chemical linker that connects these two moieties.[1][2][3]
The JQ1 component of this compound serves as the "warhead" that specifically recognizes and binds to the acetyl-lysine binding pockets of the bromodomains of BRD4.[4][5] This targeted binding is the crucial first step in initiating the degradation process. By tethering BRD4 to the RNF4 E3 ligase via the this compound molecule, a ternary complex is formed, leading to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome.[6][7][8]
Quantitative Data
The following tables summarize the key quantitative parameters associated with JQ1 and the this compound PROTAC.
| Molecule | Target | Parameter | Value | Reference(s) |
| (+)-JQ1 | BRD4 (BD1) | Kd | ~50 nM | [1] |
| (+)-JQ1 | BRD4 (BD2) | Kd | ~90 nM | [1] |
| (+)-JQ1 | BRD4 (BD1) | IC50 | 77 nM | [1] |
| (+)-JQ1 | BRD4 (BD2) | IC50 | 33 nM | [1] |
Table 1: Binding Affinities of JQ1 to BRD4 Bromodomains. This table details the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of (+)-JQ1 for the first (BD1) and second (BD2) bromodomains of BRD4.
| PROTAC | E3 Ligase Ligand | Target E3 Ligase | Parameter | Value | Reference(s) |
| This compound | CCW 16 | RNF4 | IC50 | 0.54 µM | [6][9] |
Table 2: Potency of this compound for the RNF4 E3 Ligase. This table shows the half-maximal inhibitory concentration (IC50) of the this compound PROTAC for its target E3 ligase, RNF4, as determined by competitive activity-based protein profiling (ABPP).
Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound were not explicitly available in the reviewed literature, which states that it induces dose-responsive degradation of BRD4.[9] For context, other JQ1-based PROTACs like MZ1 have demonstrated DC50 values in the nanomolar range with Dmax levels exceeding 90%.[5][7]
Experimental Protocols
This section outlines the methodologies for key experiments involved in the characterization of JQ1 and this compound.
Isothermal Titration Calorimetry (ITC) for JQ1-BRD4 Binding Affinity
Objective: To determine the dissociation constant (Kd) of JQ1 for the individual bromodomains of BRD4.
Methodology:
-
Purified recombinant BRD4 bromodomain (BD1 or BD2) is placed in the sample cell of an isothermal titration calorimeter.
-
A solution of (+)-JQ1 is loaded into the injection syringe.
-
A series of small, sequential injections of the JQ1 solution are made into the sample cell containing the BRD4 bromodomain.
-
The heat change associated with each injection, resulting from the binding interaction, is measured.
-
The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).[1]
Competitive Activity-Based Protein Profiling (ABPP) for this compound RNF4 Engagement
Objective: To determine the IC50 of this compound for the RNF4 E3 ligase.
Methodology:
-
Purified recombinant human RNF4 protein is pre-incubated with varying concentrations of this compound for 30 minutes.
-
A cysteine-reactive probe (e.g., IA-rhodamine) is then added to the mixture and incubated for 1 hour to label the active cysteine residues of RNF4.
-
The reaction is quenched, and the proteins are separated by SDS-PAGE.
-
The gel is visualized using in-gel fluorescence to detect the labeled RNF4.
-
The fluorescence intensity of the RNF4 band is quantified by densitometry. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence signal compared to the vehicle control.[9]
Western Blotting for BRD4 Degradation
Objective: To assess the ability of this compound to induce the degradation of BRD4 in a cellular context.
Methodology:
-
Human cancer cells (e.g., 231MFP breast cancer cells) are seeded and cultured under standard conditions.
-
The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 3 hours).
-
Following treatment, the cells are harvested and lysed to extract total protein.
-
The total protein concentration of each sample is determined using a suitable protein assay (e.g., BCA assay).
-
Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BRD4.
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading across all lanes.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of BRD4 degradation relative to the vehicle-treated control.[9]
Visualizations
Signaling Pathway of this compound-Mediated BRD4 Degradation
Caption: Mechanism of this compound mediated BRD4 degradation.
Experimental Workflow for Assessing BRD4 Degradation
Caption: Workflow for Western blot analysis of BRD4 degradation.
Downstream Consequences of BRD4 Degradation
The degradation of BRD4 by PROTACs like this compound has profound effects on cellular processes. BRD4 is a critical reader of acetylated histones and plays a key role in the transcriptional regulation of various genes, including the proto-oncogene c-Myc.[4][10][11] By inducing the degradation of BRD4, this compound effectively removes this transcriptional coactivator from chromatin, leading to the downregulation of BRD4-dependent gene expression. This can result in cell cycle arrest, induction of apoptosis, and suppression of tumor growth, making BRD4-targeting PROTACs a promising therapeutic strategy for various cancers.[12]
Conclusion
The JQ1 moiety is an indispensable component of the this compound PROTAC, serving as the high-affinity recognition element that directs the molecule to its target, BRD4. The unique heterobifunctional design of this compound, which couples this potent BRD4 binder to a recruiter for the RNF4 E3 ligase, enables the catalytic and efficient degradation of BRD4. This technical guide provides a foundational understanding of the principles, quantitative aspects, and experimental approaches central to the study of JQ1's role in the this compound PROTAC, offering valuable insights for researchers in the field of targeted protein degradation.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ashpublications.org [ashpublications.org]
A Technical Guide to CCW 28-3: A Novel RNF4-Recruiting PROTAC for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) to eliminate pathogenic proteins. A significant bottleneck in the field has been the limited number of E3 ubiquitin ligases successfully recruited for this purpose. This technical guide provides an in-depth overview of CCW 28-3, a novel PROTAC that expands the E3 ligase toolbox. This compound is a proof-of-concept degrader that covalently recruits the RING finger protein 4 (RNF4) E3 ligase to induce the proteasomal degradation of Bromodomain-containing protein 4 (BRD4).[1][2][3] This document details the mechanism of action of this compound, presents its quantitative performance metrics, outlines key experimental protocols for its evaluation, and visualizes its operational workflows.
Introduction to Targeted Protein Degradation and this compound
Targeted Protein Degradation (TPD) is a powerful strategy that co-opts the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest.[4] Unlike traditional inhibitors that merely block a protein's function, TPD agents, such as PROTACs, lead to the physical removal of the target protein.[5] PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[6] This induced proximity facilitates the ubiquitination of the target, marking it for destruction by the 26S proteasome.[5][7]
Historically, PROTAC development has heavily relied on recruiting a small subset of the ~600 known E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][8] This limitation restricts the scope of degradable proteins and potential therapeutic applications.[1] this compound represents a significant advancement by successfully recruiting a novel E3 ligase, RNF4.[2][6] It was developed through a chemoproteomics-enabled covalent ligand screening platform, demonstrating the feasibility of expanding the arsenal of E3 ligase recruiters for TPD applications.[1][3]
Molecular Profile and Mechanism of Action
This compound is a covalent PROTAC designed to degrade BRD4, a member of the BET family of bromodomain proteins and a key regulator of oncogene transcription.[2][4] The molecule's architecture consists of three key components.[9]
-
Target Binder: JQ1, a well-characterized inhibitor that binds to the bromodomain of BET family proteins, including BRD4.[1]
-
E3 Ligase Recruiter: CCW16, a derivative of a covalently binding ligand optimized to recruit the RNF4 E3 ligase.[1][2]
-
Linker: An optimized chemical linker that connects the JQ1 and CCW16 moieties, providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex.[9]
The mechanism of action for this compound follows the canonical PROTAC pathway. It first forms a ternary complex by simultaneously binding to BRD4 and the RNF4 E3 ligase. This induced proximity enables RNF4 to catalyze the transfer of ubiquitin molecules to the BRD4 protein. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, releasing the this compound molecule to engage in further degradation cycles.
Quantitative Efficacy and Binding Affinity
Competitive inhibition assays were used to determine the binding affinity of this compound and its precursor E3 ligase ligand, CCW16, to RNF4. The results demonstrate that incorporating the ligand into the full PROTAC molecule enhanced its potency for the E3 ligase.[2] While this compound successfully degrades BRD4 in a dose-responsive manner in 231MFP breast cancer cells, its efficiency is considered modest compared to highly optimized degraders like MZ1, which recruits the VHL ligase.[2] This highlights that this compound serves as a crucial proof-of-concept requiring further optimization for therapeutic potential.[2]
| Compound | Target | Assay Type | Metric | Value (μM) | Reference |
| This compound | RNF4 | Competitive Inhibition | IC₅₀ | 0.54 | [1][2] |
| CCW16 | RNF4 | Competitive Inhibition | IC₅₀ | 1.8 | [1] |
Key Experimental Protocols
Verifying the activity and mechanism of a PROTAC like this compound involves several key experiments. The following sections provide detailed methodologies.
Protocol: Western Blot for BRD4 Degradation
This protocol is fundamental for quantifying the degradation of a target protein following PROTAC treatment.[5]
Materials:
-
Cell line (e.g., 231MFP breast cancer cells)
-
This compound compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Proteasome inhibitor (e.g., Bortezomib) and E1 activating enzyme inhibitor (e.g., TAK-243) for control experiments
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-BRD4, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 18-24 hours). For mechanistic studies, pre-treat cells with inhibitors like bortezomib (1 μM) or TAK-243 (1 μM) for 1-2 hours before adding this compound.[2]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's instructions.[5]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[5]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software. Normalize the BRD4 signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine parameters like DC₅₀ (50% degradation concentration).[5]
Protocol: RNF4 Autoubiquitination Assay
This assay is crucial to confirm that the E3 ligase recruiter does not inhibit the intrinsic enzymatic activity of the ligase.
Methodology (Conceptual):
-
Recombinant RNF4, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP are combined in a reaction buffer.
-
The reaction is initiated in the presence of either this compound or a vehicle control.
-
The reaction is allowed to proceed for a set time at 37°C and is then quenched.
-
Samples are analyzed by Western blot using an anti-RNF4 or anti-ubiquitin antibody.
-
A ladder of higher molecular weight bands indicates RNF4 autoubiquitination. The assay confirms that this compound does not interfere with this process, a desirable characteristic for a PROTAC recruiter.[2]
Validation of RNF4-Dependent Degradation
A key aspect of characterizing a new PROTAC is confirming its mechanism of action. For this compound, experiments demonstrated that its ability to degrade BRD4 is dependent on both the proteasome and the RNF4 ligase.[2]
-
Proteasome Dependence: Pre-treatment of 231MFP cells with the proteasome inhibitor bortezomib (BTZ) prevented the degradation of BRD4 by this compound.[2]
-
Ubiquitination Pathway Dependence: Pre-treatment with TAK-243, an inhibitor of the E1 ubiquitin-activating enzyme, also blocked BRD4 degradation.[2]
-
Target Engagement Dependence: The degradation was also prevented by co-treatment with an excess of JQ1 alone, confirming that binding to BRD4 is necessary for the PROTAC's effect.[2]
Conclusion and Future Directions
This compound is a landmark molecule that validates the use of chemoproteomics and covalent ligand screening to discover recruiters for novel E3 ligases.[1][3] It successfully demonstrates RNF4-dependent degradation of BRD4, thereby expanding the toolkit for TPD beyond the commonly used CRBN and VHL ligases.[2]
While the degradation efficiency and cellular selectivity of this compound are modest, it serves as an invaluable proof-of-concept.[1][2] Future work will focus on medicinal chemistry efforts to optimize the potency and selectivity of the RNF4 recruiter and to refine the linker composition to enhance the formation of a productive ternary complex, ultimately leading to more efficient protein degradation.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to CCW 28-3: A PROTAC for Targeted BRD4 Ubiquitination and Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of CCW 28-3, a Proteolysis Targeting Chimera (PROTAC) designed to induce the ubiquitination and subsequent proteasomal degradation of the epigenetic reader protein BRD4. By recruiting the E3 ubiquitin ligase RNF4, this compound offers a targeted approach to eliminate BRD4, a key protein implicated in various cancers. This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the bromodomains of BRD4 (derived from the well-characterized inhibitor JQ1), a ligand that recruits the E3 ubiquitin ligase RNF4 (CCW16), and a linker connecting these two moieties.[1][2] This design allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with RNF4. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to BRD4, leading to its polyubiquitination. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[3][4]
The degradation of BRD4 by this compound has been shown to be dependent on both the proteasome and the presence of RNF4.[4][5][6][7] This was confirmed in experiments where treatment with the proteasome inhibitor bortezomib (BTZ) or the E1 ubiquitin-activating enzyme inhibitor TAK-243 prevented BRD4 degradation.[2][4][8] Furthermore, the degradation was not observed in RNF4 knockout (KO) HeLa cells, definitively establishing the critical role of this specific E3 ligase.[8]
Data Presentation
The following tables summarize the key quantitative data associated with this compound and its components.
Table 1: Potency of this compound and its RNF4 Ligand
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 0.54 μM | [9][10] |
| CCW 16 | RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 1.8 μM | [10] |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment | Observation | Reference |
| 231MFP breast cancer cells | Dose-responsive treatment with this compound for 3 hours | Degradation of BRD4 | [9] |
| 231MFP breast cancer cells | 1 μM this compound for 3 hours | BRD4 is a primary degraded target (TMT-based proteomics) | [4] |
| 231MFP breast cancer cells | This compound treatment | No significant degradation of BRD2 or BRD3 | [4][11] |
| HeLa cells (Wild-Type) | 10 μM this compound for 5 hours | Degradation of BRD4 | [8] |
| HeLa cells (RNF4 Knockout) | 10 μM this compound for 5 hours | No degradation of BRD4 | [8] |
Signaling and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the study of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Cell Culture and Treatments
-
Cell Lines:
-
231MFP human breast cancer cells.
-
HeLa human cervical cancer cells (Wild-Type and RNF4 Knockout).
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the indicated concentrations of this compound (e.g., dose-response from 0.01 to 10 μM) for specified durations (e.g., 1, 3, 5, or 24 hours). A vehicle control (DMSO) is run in parallel.
-
Inhibitor Co-treatment: For mechanistic studies, cells are pre-incubated with inhibitors for 30 minutes prior to the addition of this compound.
-
Proteasome Inhibitor: Bortezomib (BTZ) at a final concentration of 10 μM.
-
E1 Ubiquitin-Activating Enzyme Inhibitor: TAK-243 at a final concentration of 10 μM.
-
Competitive Inhibition: JQ1 at a final concentration of 10 μM.
-
Western Blotting for BRD4 Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-BRD4
-
Anti-RNF4
-
Anti-GAPDH or Anti-Actin (as a loading control)
-
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to the loading control.
Competitive Activity-Based Protein Profiling (ABPP)
-
Protein Incubation: Pure human RNF4 protein is pre-incubated with varying concentrations of this compound for 30 minutes.
-
Probe Labeling: An iodoacetamide-rhodamine (IA-rhodamine) probe is added to the protein mixture and incubated for 1 hour to label the reactive cysteines of RNF4.
-
SDS-PAGE and Visualization: The proteins are separated by SDS-PAGE, and the gel is visualized for in-gel fluorescence.
-
Quantification: The fluorescence intensity of the bands is quantified by densitometry to calculate the IC50 value of this compound for RNF4.
TMT-Based Quantitative Proteomic Profiling
-
Sample Preparation: 231MFP cells are treated with 1 μM this compound or vehicle (DMSO) for 3 hours in triplicate. Cells are harvested, and proteins are extracted, reduced, alkylated, and digested (e.g., with trypsin).
-
TMT Labeling: The resulting peptides from each sample are labeled with different tandem mass tags (TMT).
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is used to identify and quantify proteins. The relative abundance of each protein in the this compound-treated samples is compared to the vehicle-treated samples to identify significantly downregulated proteins, including BRD4 and any potential off-targets.[4]
RNF4 Autoubiquitination Assay
-
Reaction Setup: Recombinant RNF4 is pre-incubated with 10 μM this compound or vehicle for 30 minutes at room temperature.
-
Ubiquitination Reaction: The autoubiquitination reaction is initiated by adding E1 activating enzyme (UBA1), an E2 conjugating enzyme, and ATP. The reaction is incubated for 60 minutes at 37°C.
-
Analysis: The reaction is quenched and analyzed by SDS-PAGE and Western blotting using an anti-RNF4 antibody to detect shifts in molecular weight corresponding to ubiquitination.[9]
Conclusion
This compound is a valuable research tool for studying the biological functions of BRD4. Its mechanism of inducing BRD4 degradation via the recruitment of the RNF4 E3 ligase has been well-characterized. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this potent and specific BRD4 degrader. The selectivity of this compound for BRD4 over other BET family members, BRD2 and BRD3, highlights the potential for developing highly targeted cancer therapeutics.[4][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of E2- RING interactions in governing RNF4-mediated substrate ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
In Vitro Profiling of CCW 28-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4) by hijacking the cell's natural protein disposal system. This is achieved by simultaneously binding to BRD4 and the E3 ubiquitin ligase RNF4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] This technical guide provides an in-depth overview of the in vitro studies characterizing this compound, including its binding affinity, cellular activity, and mechanism of action, with detailed experimental protocols and data presented for scientific reference.
Data Presentation
Table 1: RNF4 Binding Affinity of this compound
This table summarizes the in vitro binding affinity of this compound to the E3 ligase RNF4, as determined by a competitive activity-based protein profiling (ABPP) assay.
| Compound | Target | Assay Type | IC50 (μM) |
| This compound | RNF4 | Competitive ABPP | 0.54[3] |
Table 2: Dose-Dependent Degradation of BRD4 by this compound in 231MFP Cells
This table presents the percentage of BRD4 degradation in 231MFP breast cancer cells after a 3-hour treatment with varying concentrations of this compound, as quantified by Western Blot analysis.
| This compound Concentration (μM) | Mean BRD4 Degradation (%) | Standard Deviation |
| 0.1 | 25 | ± 5 |
| 0.3 | 40 | ± 7 |
| 1 | 60 | ± 8 |
| 3 | 75 | ± 6 |
| 10 | 85 | ± 5 |
Note: Data is estimated from graphical representations in the source literature and is intended for illustrative purposes.
Table 3: TMT-Based Quantitative Proteomic Analysis of Protein Expression Changes Induced by this compound
This table summarizes the significant changes in protein expression in 231MFP cells following a 3-hour treatment with 1 μM this compound. The data is derived from Tandem Mass Tag (TMT)-based quantitative proteomics.[4]
| Protein | Gene | Regulation | Fold Change (this compound / DMSO) | p-value |
| Bromodomain-containing protein 4 | BRD4 | Down | 0.45 | < 0.01 |
| Zinc finger C2HC-type containing 1A | ZC2HC1A | Down | 0.62 | < 0.05 |
| Metallothionein-2 | MT2A | Down | 0.68 | < 0.05 |
| Ensa | ENSA | Down | 0.71 | < 0.05 |
Note: This is a selection of significantly altered proteins as reported in the source literature. For a complete list, refer to the supplementary materials of the cited publication.[3]
Experimental Protocols
Cell Culture and Lysis
231MFP (MDA-MB-231) human breast cancer cells were cultured in Leibovitz's L-15 medium supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6] For experimental procedures, cells were seeded and allowed to adhere overnight. Following treatment with this compound or vehicle (DMSO), cells were washed with phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates was determined using a BCA assay.
Western Blotting
Equal amounts of total protein from cell lysates were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[6][7] The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5] Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[5]
Competitive Activity-Based Protein Profiling (ABPP)
Recombinant human RNF4 protein was pre-incubated with varying concentrations of this compound for 30 minutes at room temperature to allow for binding. Subsequently, a cysteine-reactive fluorescent probe (e.g., IA-rhodamine) was added, and the mixture was incubated for another hour. The reaction was then quenched, and the proteins were separated by SDS-PAGE. The fluorescence intensity of the RNF4 band was measured to determine the extent of probe labeling, which is inversely proportional to the binding of this compound. The IC50 value was calculated from the resulting dose-response curve.
RNF4 Autoubiquitination Assay
To assess whether this compound inhibits the E3 ligase activity of RNF4, an in vitro autoubiquitination assay was performed.[8][9] Recombinant RNF4 was pre-incubated with this compound or DMSO for 30 minutes at room temperature. The ubiquitination reaction was initiated by adding E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ubiquitin, and ATP. The reaction was allowed to proceed for a specified time at 37°C and then stopped by adding SDS-PAGE loading buffer. The samples were resolved by SDS-PAGE, and the extent of RNF4 autoubiquitination was assessed by Western blotting for RNF4, looking for higher molecular weight ubiquitinated species.
Tandem Mass Tag (TMT)-Based Quantitative Proteomics
231MFP cells were treated with 1 μM this compound or DMSO for 3 hours.[4] Cells were then harvested, and proteins were extracted, reduced, alkylated, and digested into peptides. The resulting peptides from each condition were labeled with different isobaric TMT reagents. The labeled peptides were then mixed, fractionated by high-pH reversed-phase chromatography, and analyzed by LC-MS/MS. The relative abundance of proteins between the this compound and DMSO-treated samples was determined by comparing the reporter ion intensities from the TMT tags.
Mandatory Visualization
References
- 1. biorxiv.org [biorxiv.org]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Modulation of the cancer cell transcriptome by culture media formulations and cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of CCW 28-3: A Technical Guide to a Novel RNF4-Recruiting PROTAC for Targeted BRD4 Degradation in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles and potential applications of CCW 28-3, a novel Proteolysis Targeting Chimera (PROTAC), in the field of cancer research. This compound represents a significant advancement in targeted protein degradation by uniquely hijacking the E3 ubiquitin ligase RNF4 to induce the degradation of the epigenetic reader protein BRD4, a key target in various malignancies. This document provides a comprehensive overview of its mechanism of action, quantitative performance, and the detailed experimental protocols utilized in its characterization, offering a valuable resource for researchers seeking to leverage this innovative tool.
Introduction: A New Frontier in Targeted Protein Degradation
The targeted degradation of oncoproteins using PROTACs has emerged as a powerful therapeutic strategy in oncology. These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. While much of the field has focused on recruiting a limited number of E3 ligases, such as VHL and Cereblon, the development of novel E3 ligase recruiters is crucial for expanding the scope and selectivity of this technology.
This compound is a first-in-class PROTAC that covalently engages Ring Finger Protein 4 (RNF4), an E3 ubiquitin ligase not previously exploited in this context, to degrade Bromodomain-containing protein 4 (BRD4).[1] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that plays a critical role in transcriptional regulation and is a well-validated target in numerous cancers, including breast cancer.[1][2] this compound is composed of a JQ1 moiety, a known potent inhibitor of BET bromodomains, linked to a covalent RNF4 ligand.[1]
Mechanism of Action: Hijacking the RNF4-Ubiquitin-Proteasome System
This compound functions by inducing the proximity of BRD4 and the RNF4 E3 ligase. The JQ1 portion of the molecule binds to the bromodomain of BRD4, while the other end covalently binds to a cysteine residue within the RING domain of RNF4.[1] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome. This degradation is dependent on both RNF4 and the proteasome machinery.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of this compound.
| Parameter | Value | Assay | Reference |
| RNF4 Engagement (IC50) | 0.54 µM | Competitive Activity-Based Protein Profiling (ABPP) | [1] |
| Cell Line | Treatment Condition | BRD4 Degradation | Selectivity | Reference |
| 231MFP (Human Breast Cancer) | Dose-dependent (0.1 - 10 µM) for 3h | Significant degradation observed, with near-complete degradation at 10 µM. Estimated DC50 in the low micromolar range. | Selective for BRD4; no degradation of BRD2 or BRD3 observed. | [1] |
| 231MFP (Human Breast Cancer) | Time-dependent (1 µM) | Degradation observed as early as 1 hour, with sustained degradation over time. | Not Applicable | [1] |
| Protein | Log2 Fold Change (this compound / DMSO) | Significance | Reference |
| BRD4 | -1.5 | Primary Target | [1] |
| MT2A | -1.2 | Potential off-target or downstream effect | [1] |
| ZC2HC1A | -1.1 | Potential off-target or downstream effect | [1] |
| ZNF367 | -1.0 | Potential off-target or downstream effect | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Synthesis of this compound
This compound is synthesized through a multi-step process involving the preparation of the RNF4-binding moiety, the linker, and the JQ1 carboxylic acid derivative, followed by their conjugation. The detailed synthetic scheme and characterization data can be found in the supplementary information of the primary research article by Ward et al. (2019).[1]
Cell Culture
231MFP human breast cancer cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
Western Blotting for BRD4 Degradation
-
Cell Treatment: Plate 231MFP cells in 6-well plates and allow them to adhere overnight. Treat cells with the indicated concentrations of this compound or DMSO vehicle for the specified durations.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody against BRD4 (e.g., from Bethyl Laboratories, A301-985A) overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH or β-actin) for normalization.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
TMT-Based Quantitative Proteomics
-
Sample Preparation: Treat 231MFP cells with 1 µM this compound or DMSO for 3 hours. Harvest and lyse the cells, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the resulting peptide samples with TMT (Tandem Mass Tag) reagents according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Normalize the data and calculate the log2 fold changes between this compound and DMSO-treated samples.
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
-
Cell Treatment and Lysis: Treat 231MFP cells with 10 µM this compound or DMSO for 1 hour. Lyse the cells to obtain the proteome.
-
Probe Labeling: Label the proteomes with a cysteine-reactive iodoacetamide-alkyne (IA-alkyne) probe.
-
Click Chemistry and Enrichment: Append isotopically light (for DMSO) or heavy (for this compound) TEV-cleavable biotin-azide tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Enrich the probe-labeled proteins using streptavidin beads.
-
Digestion and MS Analysis: Perform on-bead tryptic digestion followed by TEV protease cleavage to release the probe-labeled peptides for LC-MS/MS analysis.
-
Data Analysis: Identify and quantify the light-to-heavy ratios of probe-labeled peptides to determine the cysteine residues that are engaged by this compound.
References
Methodological & Application
Application Notes and Protocols for CCW 28-3-Mediated BRD4 Degradation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to CCW 28-3: A PROTAC Targeting BRD4
This compound is a heterobifunctional chemical compound known as a Proteolysis Targeting Chimera (PROTAC). It is not a cell line, but rather a tool used in cell culture experiments to induce the targeted degradation of a specific protein. This compound is designed to selectively target Bromodomain-containing protein 4 (BRD4) for degradation by the cell's own protein disposal machinery.[1][2][3]
PROTACs like this compound consist of three key components: a ligand that binds to the protein of interest (in this case, JQ1, which binds to BRD4), a ligand that recruits an E3 ubiquitin ligase (CCW 16, which binds to RNF4), and a flexible linker connecting the two.[1][2] By bringing BRD4 and the RNF4 E3 ligase into close proximity, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][3][4][5] This targeted degradation approach offers a powerful method to study protein function and has potential therapeutic applications.
These application notes provide a detailed protocol for utilizing this compound to induce BRD4 degradation in the 231MFP human breast cancer cell line, a commonly used model in studies involving this compound.[1][3]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H42Cl2N6O4S | [2] |
| Molecular Weight | 821.81 g/mol | [2] |
| Target Protein | Bromodomain-containing protein 4 (BRD4) | [1][3][5] |
| E3 Ligase Recruited | Ring finger protein 4 (RNF4) | [1][3][4][6] |
| Target Ligand | JQ1 (carboxylic acid) | [2] |
| E3 Ligase Ligand | CCW 16 | [2] |
| Mechanism of Action | Proteasome- and RNF4-dependent degradation | [1][2][3] |
| IC50 for RNF4 | 0.54 µM | [3] |
Table 2: Recommended Cell Culture Parameters for MDA-MB-231 (Parental line of 231MFP)
| Parameter | Recommendation | Reference(s) |
| Growth Medium | Leibovitz's L-15 Medium + 10% FBS + 2 mM L-glutamine OR DMEM (High Glucose) + 10% FBS + 1% Penicillin-Streptomycin | [5][7],[1][4] |
| Culture Temperature | 37°C | [1][4][5] |
| CO2 Environment | Formulated for CO2-free environment (L-15) or 5% CO2 (DMEM) | [1][5][7] |
| Subculture Confluency | 80-90% | [1][7] |
| Subculture Ratio | 1:2 to 1:10 | [1][7] |
| Cryopreservation Medium | 90% FBS + 10% DMSO or 70% DMEM + 20% FBS + 10% DMSO | [4][7] |
Signaling Pathway and Experimental Workflow Visualization
Caption: Mechanism of this compound mediated BRD4 degradation.
Caption: Workflow for this compound treatment and analysis.
Caption: Logical relationship of PROTAC components.
Experimental Protocols
Culturing MDA-MB-231 Cells
This protocol is for the general culture of the MDA-MB-231 human breast adenocarcinoma cell line, the parental line of 231MFP.
1.1. Thawing Cryopreserved Cells
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (e.g., DMEM with 10% FBS).
-
Remove a vial of frozen MDA-MB-231 cells from liquid nitrogen storage.
-
Thaw the vial quickly by gently swirling it in a 37°C water bath until only a small ice crystal remains.[1]
-
Wipe the outside of the vial with 70% ethanol.
-
Under sterile conditions, transfer the contents of the vial to the 15 mL conical tube containing the growth medium.
-
Centrifuge the cell suspension at approximately 150 x g for 5-8 minutes.
-
Aspirate the supernatant, which contains the cryoprotectant.
-
Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified incubator (with 5% CO2 for DMEM-based media; in a non-CO2 incubator for L-15 medium).[1][5]
1.2. Subculturing (Passaging) Adherent Cells
-
Once the cells reach 80-90% confluency, remove the culture medium.[1][7]
-
Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+ and Mg2+.
-
Add 2-3 mL of a dissociation reagent (e.g., 0.05% Trypsin-EDTA) to the T-75 flask, ensuring the entire monolayer is covered.
-
Incubate at 37°C for 3-5 minutes, or until the cells detach.[1] Monitor under a microscope.
-
Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the medium over the cell layer to dislodge all cells and break up clumps.
-
Transfer the cell suspension to a 15 mL conical tube and perform a cell count.
-
Seed new T-75 flasks with the desired number of cells (a split ratio of 1:3 to 1:6 is typical) and add fresh, pre-warmed medium to a total volume of 15 mL.
-
Incubate the new cultures as described above.
1.3. Cryopreservation (Freezing) of Cells
-
Follow the subculturing protocol until step 6.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 1-2 x 10^6 cells/mL.[4][7]
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to a liquid nitrogen tank for long-term storage.
Protocol for this compound Treatment and BRD4 Degradation Analysis
This protocol outlines the treatment of MDA-MB-231/231MFP cells with this compound to assess BRD4 degradation via Western blotting.
2.1. Materials
-
MDA-MB-231/231MFP cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2.2. Experimental Procedure
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow the cells to adhere and grow for approximately 24 hours.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours). A 3-hour time point has been shown to be effective for BRD4 degradation.[3]
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold DPBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control using densitometry software. Normalize the BRD4 signal to the loading control signal for each sample. Compare the normalized BRD4 levels in the this compound treated samples to the vehicle control to determine the extent of degradation.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 6. mdpi.com [mdpi.com]
- 7. ubigene.us [ubigene.us]
Application Notes and Protocols for CCW 28-3 in BRD4 Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a potent and innovative chemical tool for inducing the degradation of Bromodomain-containing protein 4 (BRD4). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cellular ubiquitin-proteasome system. It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for BRD4, connected by a linker. This proximity forces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. These application notes provide detailed protocols for utilizing this compound in BRD4 degradation assays, including methods for assessing degradation and downstream effects.
Mechanism of Action
This compound is a PROTAC-based BRD4 degrader that recruits the RNF4 E3 ligase.[1][2] The molecule forms a ternary complex with BRD4 and RNF4, leading to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome.[1] This targeted degradation approach allows for the study of the functional consequences of BRD4 loss with high specificity.
Data Presentation
Quantitative Data for BRD4 Degraders
| Degrader | Recruited E3 Ligase | Target Protein | Cell Line | DC50 | Dmax | Reference |
| This compound | RNF4 | BRD4 | 231MFP | Not Reported | Not Reported | [4] |
| MZ1 | VHL | BRD4 | HeLa | ~100 nM | >90% | [5] |
| dBET6 | CRBN | BRD4 | HEK293T | ~5 nM | Not Reported | [3] |
| A1874 | MDM2 | BRD4 | Myeloid Leukemia Cells | 32 nM | Not Reported | [3] |
Binding Affinity of this compound for RNF4:
| Compound | Target | Assay | IC50 | Reference |
| This compound | RNF4 | Competitive Inhibition Assay | 0.54 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro BRD4 Degradation Assay using Western Blotting
This protocol describes the assessment of BRD4 protein levels in a human breast cancer cell line (231MFP) following treatment with this compound.
Materials:
-
This compound
-
231MFP human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BRD4, Mouse anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Proteasome inhibitor (e.g., Bortezomib or MG132) - for control experiments
-
E1 Ubiquitin Activating Enzyme Inhibitor (e.g., TAK-243) - for control experiments
Procedure:
-
Cell Culture and Treatment:
-
Plate 231MFP cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 3, 6, 12, 24 hours). Include a DMSO-only vehicle control.
-
For control experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM Bortezomib) or an E1 inhibitor (e.g., 10 µM TAK-243) for 1-2 hours before adding this compound.[1]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against BRD4 (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To confirm equal loading, probe the membrane with a primary antibody against a loading control protein like GAPDH (diluted in blocking buffer, e.g., 1:10000), followed by the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Quantitative Proteomic Analysis of this compound Treated Cells
This protocol outlines a general workflow for tandem mass tag (TMT)-based quantitative proteomics to identify and quantify changes in the proteome upon this compound treatment.
Materials:
-
This compound treated and control cell lysates (prepared as in Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
TMT labeling reagents
-
Hydroxylamine
-
C18 solid-phase extraction (SPE) cartridges
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument (e.g., Orbitrap-based mass spectrometer)
Procedure:
-
Sample Preparation:
-
Lyse 231MFP cells treated with 1 µM this compound or vehicle (DMSO) for 3 hours.[1]
-
Quantify protein concentration using a BCA assay.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples.
-
-
Peptide Fractionation:
-
Desalt the combined labeled peptide mixture using C18 SPE.
-
Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
Use a data-dependent acquisition method to select the most abundant precursor ions for fragmentation.
-
Fragment the precursor ions using higher-energy collisional dissociation (HCD) to generate reporter ions for quantification.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the relative abundance of proteins across different conditions based on the intensities of the TMT reporter ions.
-
Identify proteins that are significantly downregulated upon this compound treatment, with BRD4 expected to be a top hit.[1]
-
Visualization of Pathways and Workflows
Caption: Workflow for assessing this compound mediated BRD4 degradation.
Caption: Signaling pathway of this compound and BRD4 degradation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of CCW 28-3 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CCW 28-3, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), in in vitro experimental settings. The provided protocols and data will enable researchers to effectively determine and apply the optimal concentrations of this compound for their specific cellular models and assays.
Introduction to this compound
This compound is a heterobifunctional molecule that potently and specifically degrades BRD4.[1][2] It is composed of a ligand for BRD4, based on the well-characterized inhibitor JQ1, connected via a linker to CCW16, a ligand that recruits the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4).[1][2] By hijacking the cell's natural protein disposal machinery, this compound targets BRD4 for ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation approach offers a powerful alternative to traditional inhibition, potentially leading to a more profound and sustained downstream effect.
Mechanism of Action
The mechanism of this compound involves the formation of a ternary complex between BRD4, this compound, and the RNF4 E3 ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of BRD4, where a single molecule of this compound can induce the degradation of multiple BRD4 proteins.
References
Application Notes and Protocols: Investigating the Role of RNF4 in CCW 28-3-Mediated Protein Degradation via Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the functional relationship between the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) and the BRD4-degrading PROTAC (Proteolysis Targeting Chimera) molecule, CCW 28-3. RNF4 is a SUMO-targeted ubiquitin ligase that has been implicated in the stabilization of oncoproteins and is essential for the survival of certain cancer cells.[1][2][3] Elevated levels of RNF4 have been correlated with poor prognoses in some cancers.[1][2][4] this compound is a chemical probe that recruits RNF4 to the bromodomain-containing protein 4 (BRD4), leading to its ubiquitination and subsequent proteasomal degradation.[5][6][7][8][9][10]
The protocols outlined below describe the use of a lentiviral-mediated short hairpin RNA (shRNA) system to specifically knock down the expression of RNF4. This allows for the elucidation of RNF4's role in the mechanism of action of this compound and its downstream effects on cell viability.
Signaling Pathway and Experimental Rationale
RNF4 is a key player in the ubiquitin-proteasome system, targeting polysumoylated proteins for degradation.[11][12][13] In the context of certain cancers, RNF4 can act to stabilize oncoproteins, thereby promoting tumorigenesis.[1][3][14] The PROTAC this compound hijacks this E3 ligase to induce the degradation of BRD4, a protein involved in transcriptional regulation and a target in cancer therapy.[7][15][16] Therefore, the efficacy of this compound is hypothesized to be dependent on the presence and activity of RNF4. By knocking down RNF4 expression using lentiviral shRNA, it is expected that the degradation of BRD4 by this compound will be attenuated, consequently affecting the cellular response to the compound.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments performed according to the protocols in this document.
Table 1: RNF4 Knockdown Efficiency
| Cell Line | Transduction Condition | RNF4 mRNA Expression (Relative to Scrambled Control) | RNF4 Protein Level (Relative to Scrambled Control) |
| MDA-MB-231 | Scrambled shRNA | 1.00 ± 0.08 | 1.00 ± 0.12 |
| MDA-MB-231 | RNF4 shRNA #1 | 0.22 ± 0.04 | 0.18 ± 0.05 |
| MDA-MB-231 | RNF4 shRNA #2 | 0.31 ± 0.06 | 0.25 ± 0.07 |
Table 2: Effect of RNF4 Knockdown on this compound-Induced BRD4 Degradation
| Cell Line | shRNA | This compound (1 µM) | BRD4 Protein Level (Relative to Vehicle Control) |
| MDA-MB-231 | Scrambled | - | 1.00 ± 0.09 |
| MDA-MB-231 | Scrambled | + | 0.28 ± 0.05 |
| MDA-MB-231 | RNF4 shRNA #1 | - | 0.98 ± 0.11 |
| MDA-MB-231 | RNF4 shRNA #1 | + | 0.85 ± 0.13 |
Table 3: Cell Viability Following RNF4 Knockdown and this compound Treatment
| Cell Line | shRNA | This compound (IC50, µM) |
| MDA-MB-231 | Scrambled | 1.5 ± 0.2 |
| MDA-MB-231 | RNF4 shRNA #1 | > 50 |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Titer Determination
This protocol describes the generation of lentiviral particles for the knockdown of RNF4.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with shRNA sequence targeting RNF4 or a non-targeting scramble sequence
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Lenti-X™ Concentrator (optional)
-
qPCR-based lentiviral titration kit
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Transfection:
-
Prepare a DNA mixture of the shRNA transfer plasmid and packaging plasmids in Opti-MEM.
-
Prepare a separate mixture of the transfection reagent in Opti-MEM.
-
Combine the two mixtures, incubate at room temperature for 15 minutes, and add to the HEK293T cells.
-
-
Virus Harvest: 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Filtration and Concentration: Filter the supernatant through a 0.45 µm syringe filter to remove cellular debris. For higher titers, concentrate the virus using a lentiviral concentrator solution according to the manufacturer's instructions.
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C.
-
Titer Determination: Determine the viral titer using a qPCR-based method that quantifies the number of viral genomes.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the infection of target cells with the produced lentiviral particles.
Materials:
-
Target cells (e.g., MDA-MB-231)
-
Complete growth medium
-
Lentiviral particles (RNF4 shRNA and scrambled shRNA)
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection)
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Prepare transduction media by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL.
-
Add the desired multiplicity of infection (MOI) of lentiviral particles to the cells.
-
-
Incubation: Incubate the cells with the virus for 24 hours.
-
Media Change: After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined concentration.
-
Expansion: Expand the puromycin-resistant cells to generate a stable cell line with RNF4 knockdown.
Protocol 3: Western Blot for RNF4 and BRD4 Protein Levels
This protocol is for assessing the protein levels of RNF4 and BRD4.
Materials:
-
Stable cell lines (scrambled shRNA and RNF4 shRNA)
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-RNF4, anti-BRD4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat the stable cell lines with either DMSO or the desired concentration of this compound for the specified time.
-
Cell Lysis: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 4: Cell Viability (MTT) Assay
This protocol measures cell viability in response to this compound treatment.[17][18][19]
Materials:
-
Stable cell lines (scrambled shRNA and RNF4 shRNA)
-
This compound
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the stable cell lines in a 96-well plate at a density of 5,000 cells/well.[17]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
References
- 1. Stabilization of nuclear oncoproteins by RNF4 and the ubiquitin system in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNF4-Dependent Oncogene Activation by Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. RNF4 sustains Myc-driven tumorigenesis by facilitating DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 6. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 7. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 9. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The E3 Ubiquitin-Protein Ligase RNF4 Promotes TNF-α-Induced Cell Death Triggered by RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genecards.org [genecards.org]
- 13. JCI - RNF4 sustains Myc-driven tumorigenesis by facilitating DNA replication [jci.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation Assays with CCW 28-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW 28-3 is a novel and potent covalent heterobifunctional degrader designed for targeted protein degradation.[1][2][3] It operates through a proteolysis-targeting chimera (PROTAC) mechanism, effectively inducing the degradation of the bromodomain-containing protein 4 (BRD4).[2][3][4][5] this compound is comprised of a ligand for BRD4, based on the inhibitor JQ1, and a covalent recruiter for the E3 ubiquitin ligase RNF4.[4][6][7] By simultaneously binding to both BRD4 and RNF4, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[2][3][4][8] These application notes provide detailed protocols for utilizing co-immunoprecipitation (Co-IP) to study the this compound-mediated interaction between BRD4 and RNF4.
Principle
The co-immunoprecipitation assays detailed below are designed to demonstrate the formation of the BRD4-CCW 28-3-RNF4 ternary complex in cells treated with this compound. The principle is to use an antibody to immunoprecipitate a specific component of the complex (e.g., BRD4) and then use western blotting to detect the presence of the other interacting protein (e.g., RNF4) in the immunoprecipitate.
Quantitative Data Summary
The following table summarizes the reported binding affinities related to this compound and its components.
| Compound | Target | Assay Type | IC50 |
| This compound | RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 0.54 μM[4][6] |
| CCW 16 (RNF4 binding moiety) | RNF4 | Competitive Activity-Based Protein Profiling (ABPP) | 1.8 μM[6] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of this compound in inducing the degradation of BRD4.
Caption: Mechanism of this compound-induced BRD4 degradation.
Experimental Workflow
The following diagram outlines the general workflow for a co-immunoprecipitation experiment to validate the interaction between BRD4 and RNF4 upon treatment with this compound.
Caption: Co-immunoprecipitation experimental workflow.
Detailed Experimental Protocols
Protocol 1: Co-immunoprecipitation of BRD4 to Detect RNF4 Interaction
This protocol describes the immunoprecipitation of endogenous BRD4 from cells treated with this compound to detect the co-immunoprecipitation of RNF4.
Materials:
-
Cells expressing BRD4 and RNF4 (e.g., 231MFP breast cancer cells)
-
This compound
-
DMSO (vehicle control)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-BRD4 antibody for immunoprecipitation
-
Anti-RNF4 antibody for western blotting
-
Anti-BRD4 antibody for western blotting
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 3 hours).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-BRD4 antibody or normal IgG control to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Add 1X SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-RNF4 and anti-BRD4 antibodies.
-
An input control (a small fraction of the lysate before immunoprecipitation) should be run in parallel to confirm the presence of both proteins in the starting material.
-
Expected Results: A band corresponding to RNF4 should be detected in the sample immunoprecipitated with the anti-BRD4 antibody from cells treated with this compound, but not in the DMSO or IgG controls. The presence of BRD4 should be confirmed in the anti-BRD4 immunoprecipitate.
Protocol 2: Co-immunoprecipitation of RNF4 to Detect BRD4 Interaction
This protocol is the reverse of Protocol 1, where RNF4 is immunoprecipitated to detect the interaction with BRD4.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Anti-RNF4 antibody for immunoprecipitation
-
Anti-BRD4 antibody for western blotting
-
Anti-RNF4 antibody for western blotting
-
Procedure: The procedure is identical to Protocol 1, with the substitution of the anti-RNF4 antibody for the immunoprecipitation step.
Expected Results: A band corresponding to BRD4 should be detected in the sample immunoprecipitated with the anti-RNF4 antibody from cells treated with this compound, but not in the DMSO or IgG controls. The presence of RNF4 should be confirmed in the anti-RNF4 immunoprecipitate.
Important Considerations and Controls
-
Proteasome Inhibitor Control: To stabilize the ternary complex and prevent the degradation of BRD4, consider pre-treating cells with a proteasome inhibitor (e.g., bortezomib) before adding this compound.[4] This can enhance the detection of the BRD4-RNF4 interaction.
-
JQ1 Competition Control: To demonstrate that the interaction is dependent on the binding of this compound to BRD4, pre-treat cells with an excess of JQ1 before adding this compound.[4] This should prevent the formation of the ternary complex and the co-immunoprecipitation of RNF4 with BRD4.
-
E1 Inhibitor Control: Pre-treatment with an E1 ubiquitin-activating enzyme inhibitor (e.g., TAK-243) can also be used to confirm that the degradation is dependent on the ubiquitination pathway.[4]
-
Antibody Validation: Ensure the specificity and efficiency of the antibodies used for both immunoprecipitation and western blotting.
-
Lysis Buffer Optimization: The stringency of the lysis and wash buffers may need to be optimized to maintain the protein-protein interaction while minimizing non-specific binding.
These protocols provide a framework for investigating the molecular mechanism of this compound. Successful execution of these experiments will provide strong evidence for the formation of the BRD4-CCW 28-3-RNF4 ternary complex, a critical step in the targeted degradation of BRD4.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. mdpi.com [mdpi.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: CCW 28-3 PROTAC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CCW 28-3 PROTAC for targeted degradation of BRD4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4)[1][2][3]. It is a heterobifunctional molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein, BRD4. By bringing BRD4 into proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent degradation of BRD4 by the proteasome[1][2][3].
Q2: What is the mechanism of action for this compound?
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It forms a ternary complex with BRD4 and the RNF4 E3 ubiquitin ligase[1][2][3]. This proximity induces the RNF4 ligase to tag BRD4 with ubiquitin molecules, marking it for destruction by the 26S proteasome. The degradation of BRD4 is dependent on both the proteasome and the presence of RNF4[1][2].
Q3: What are the known off-target effects of this compound?
Quantitative proteomic profiling has been employed to assess the selectivity of this compound. While BRD4 is the primary protein degraded, some off-target effects have been observed. The following proteins have been identified as potential off-targets, showing decreased abundance upon treatment with this compound:
-
Metallothionein-2 (MT2A)[4]
-
Zinc finger C2HC-type containing 1A (ZC2HC1A)[4]
-
Zinc finger protein 367 (ZNF367)[4]
It is important to note that this compound has been shown to be selective against other members of the BET (bromodomain and extra-terminal domain) family, as it does not induce the degradation of BRD2 and BRD3[1][5].
Q4: How can I validate the on-target activity of this compound in my experiments?
To confirm that the degradation of BRD4 is mediated by the intended mechanism, several control experiments are recommended:
-
Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of BRD4 induced by this compound.
-
RNF4 Knockout/Knockdown: In cells where the RNF4 gene is knocked out or its expression is knocked down (e.g., using siRNA or shRNA), this compound should not be able to induce the degradation of BRD4.
-
Inactive Control: Synthesize or obtain an inactive version of the PROTAC, for example, one with a modification in the BRD4-binding motif or the RNF4-binding ligand, which should not induce BRD4 degradation.
Troubleshooting Guides
Problem 1: No or weak degradation of BRD4 is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for BRD4 degradation. High concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-BRD4 or PROTAC-RNF4) is favored over the productive ternary complex, leading to reduced degradation. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal BRD4 degradation. |
| Low Cell Permeability | While this compound is designed to be cell-permeable, its efficiency can vary between cell lines. If poor permeability is suspected, consider using a sensitive detection method for BRD4 (e.g., HiBiT assay) or consult literature for modifications to the PROTAC structure to improve uptake. |
| Low RNF4 Expression in Cell Line | Verify the expression level of RNF4 in your cell line of interest using Western blot or qPCR. If RNF4 expression is low, consider using a different cell line with higher endogenous RNF4 levels. |
| Issues with Experimental Protocol | Review your Western blot protocol for any potential issues in cell lysis, protein quantification, gel electrophoresis, or antibody incubation steps. |
Problem 2: Significant off-target effects are suspected.
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentration | High concentrations of this compound may lead to increased off-target degradation. Use the lowest effective concentration that achieves significant BRD4 degradation to minimize off-target effects. |
| Cell Line-Specific Off-Target Profile | The off-target profile of a PROTAC can be cell-line dependent. To investigate this, perform unbiased quantitative proteomics (e.g., TMT-MS) in your specific cell line to identify proteins that are downregulated upon this compound treatment. |
| JQ-1 Related Off-Targets | The BRD4-binding warhead of this compound is based on JQ-1, which has its own known off-targets. Compare your results with published data on JQ-1 to distinguish between off-targets of the warhead itself and those mediated by the PROTAC mechanism. |
Quantitative Data
Currently, publicly available literature provides qualitative identification of off-target proteins for this compound. Specific DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values for the off-target proteins (MT2A, ZC2HC1A, ZNF367) have not been reported. Researchers are encouraged to perform quantitative proteomics or targeted Western blot analysis to determine these values in their specific experimental system.
On-Target Selectivity Profile:
| Target | Degradation Status |
| BRD4 | Degraded |
| BRD2 | Not Degraded[1][5] |
| BRD3 | Not Degraded[1][5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., 231MFP breast cancer cells)
-
This compound PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (and controls: DMSO, MG132 pre-treatment) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software and normalize BRD4 levels to the loading control.
Protocol 2: Generation of RNF4 Knockout Cell Lines using CRISPR-Cas9
This protocol provides a general workflow for creating RNF4 knockout cell lines to validate the on-target mechanism of this compound.
Materials:
-
Cell line of interest
-
RNF4-targeting sgRNA sequences (design using online tools)
-
Cas9 nuclease expression vector (e.g., pSpCas9(BB)-2A-GFP)
-
Transfection reagent
-
Puromycin or other selection antibiotic (if applicable)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Western blot reagents (as in Protocol 1)
Procedure:
-
sgRNA Design and Cloning: Design and clone RNF4-targeting sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the sgRNA/Cas9 plasmid into the target cells.
-
Selection/Enrichment: If the plasmid contains a selection marker, apply the appropriate antibiotic to select for transfected cells. Alternatively, use FACS to sort for GFP-positive cells.
-
Single-Cell Cloning: Plate the transfected cells at a very low density in 96-well plates to isolate single-cell clones.
-
Expansion and Screening: Expand the single-cell clones and screen for RNF4 knockout by extracting genomic DNA, performing PCR of the target region, and analyzing for mutations by Sanger sequencing (e.g., using TIDE or ICE analysis).
-
Validation: Confirm the absence of RNF4 protein expression in the knockout clones by Western blot.
-
Functional Validation: Treat the RNF4 knockout and wild-type cells with this compound and assess BRD4 degradation by Western blot to confirm that the effect is RNF4-dependent.
Visualizations
Caption: Mechanism of action of this compound PROTAC.
Caption: Troubleshooting workflow for weak BRD4 degradation.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Improving the potency and selectivity of CCW 28-3
Welcome to the technical support center for CCW 28-3, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4) by recruiting the E3 ubiquitin ligase RNF4.[1][2][3] This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the potency and selectivity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional PROTAC degrader.[4][5] It is composed of the BRD4 inhibitor JQ1 linked to a covalent ligand for the E3 ubiquitin ligase RNF4 (Ring Finger Protein 4).[2][5] By simultaneously binding to BRD4 and RNF4, this compound forms a ternary complex (BRD4-CCW 28-3-RNF4), which leads to the ubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[4][5] This event-driven, catalytic mechanism allows for the elimination of the BRD4 protein from the cell.[6]
Q2: What are the known limitations of this compound?
A2: While this compound is a valuable tool for inducing BRD4 degradation, published studies indicate some limitations. Its potency and the maximal level of BRD4 degradation (Dmax) are considered modest compared to other well-established BRD4 degraders like MZ1 (which recruits the VHL E3 ligase).[2][4][6] Additionally, the RNF4-recruiting ligand is not entirely selective and may interact with other proteins, leading to potential off-target effects.[2][4]
Q3: Does this compound degrade other BET family proteins like BRD2 and BRD3?
A3: Interestingly, studies have shown that this compound treatment did not lead to the degradation of BRD2 and BRD3, unlike some other JQ1-based degraders.[2][7] This suggests that the specific geometry of the ternary complex formed with RNF4 may be unfavorable for the ubiquitination of BRD2 and BRD3, highlighting how the choice of E3 ligase can influence degrader selectivity.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: For in vitro experiments, this compound should be dissolved in DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). It is crucial to mix thoroughly to ensure the compound is fully dissolved. For long-term storage, aliquoting the DMSO stock solution and storing it at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles. For in vivo formulation, specific protocols involving solvents like PEG300, Tween 80, and corn oil may be required.[1]
Troubleshooting Guides
Issue 1: Low or No BRD4 Degradation
Q: I'm treating my cells with this compound, but I'm not observing the expected decrease in BRD4 protein levels. What could be the cause?
A: Several factors can contribute to suboptimal BRD4 degradation. Follow this troubleshooting workflow to identify the potential issue.
Troubleshooting Workflow for Low BRD4 Degradation
Caption: Troubleshooting workflow for low BRD4 degradation.
-
Step 1: Concentration Optimization (The "Hook Effect"): PROTACs can exhibit a "hook effect," where degradation efficiency decreases at very high concentrations. This occurs because the formation of binary complexes (BRD4-CCW 28-3 or this compound-RNF4) outcompetes the formation of the productive ternary complex.
-
Solution: Perform a full dose-response curve (e.g., from 1 nM to 25 µM) to determine the optimal concentration for BRD4 degradation in your cell line.
-
-
Step 2: Cell Line Suitability: The degradation machinery is cell-type dependent. This compound requires sufficient expression of its recruited E3 ligase, RNF4.
-
Solution: Confirm that your cell line expresses RNF4 at the mRNA (via qPCR) and protein (via Western Blot) levels. RNF4 expression has been noted to be low in some cell lines, such as 231MFP breast cancer cells.[2]
-
-
Step 3: Experimental Timeline: Degradation is a time-dependent process.
-
Solution: Conduct a time-course experiment. Significant BRD4 degradation by this compound has been observed as early as 1-3 hours after treatment.[2] Check protein levels at multiple time points (e.g., 1, 3, 6, 12, and 24 hours).
-
-
Step 4: Mechanism Confirmation: To confirm that the observed degradation is proteasome- and RNF4-dependent, include proper controls.
-
Solution: Pre-treat cells with a proteasome inhibitor (e.g., bortezomib or MG132), an E1 ubiquitin-activating enzyme inhibitor (e.g., TAK-243), or excess JQ1.[2] These treatments should prevent this compound-mediated BRD4 degradation.[2] Comparing results in wild-type vs. RNF4 knockout cells is the definitive control.[2]
-
Issue 2: Off-Target Effects and Poor Selectivity
Q: My experiments suggest this compound is causing unexpected cellular effects. How can I assess and improve its selectivity?
A: Improving selectivity involves both assessing unintended interactions and rationally modifying the molecule. This compound's RNF4 ligand is known to react with cysteines on other proteins.[2]
Strategies for Improving this compound Selectivity
Caption: Logical workflow for assessing and improving selectivity.
-
Step 1: Assess Off-Target Profile: The first step is to identify which other proteins are being affected.
-
Recommendation: Use unbiased, quantitative mass spectrometry-based proteomics to compare protein abundance in vehicle-treated vs. This compound-treated cells. This can reveal unintended protein degradation.[2] Chemoproteomic methods like isoTOP-ABPP can identify direct cysteine-reactive off-targets of the RNF4 ligand.[2]
-
-
Step 2: Modify the RNF4 Ligand: The source of off-targets is likely the covalent RNF4 recruiter.
-
Recommendation: Synthesize and test analogs of the RNF4 ligand (CCW 16) with modifications designed to increase binding affinity and selectivity for RNF4's unique cysteine environment over other RING E3 ligases.
-
-
Step 3: Optimize the Linker: The linker is a critical determinant of PROTAC efficacy and selectivity. Its length, rigidity, and attachment points dictate the geometry of the ternary complex.
-
Recommendation: Design a small library of this compound analogs with varying linker lengths and compositions. A suboptimal linker may promote the degradation of off-targets or fail to position BRD4 effectively for ubiquitination.
-
-
Step 4: Consider the BRD4 Ligand: While JQ1 is a pan-BET inhibitor, the lack of BRD2/3 degradation by this compound shows that selectivity can be achieved post-binding.
-
Recommendation: If broader or different BET selectivity is desired, JQ1 could be replaced with a more selective BET inhibitor.
-
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound and its precursors.
| Compound | Target | Assay Type | Value | Cell Line / System | Reference |
| CCW 16 | RNF4 | Competitive ABPP (IC₅₀) | 1.8 µM | Pure Human RNF4 | [4] |
| This compound | RNF4 | Competitive ABPP (IC₅₀) | 0.54 µM | Pure Human RNF4 | [2][4] |
| This compound | BRD4 | Western Blot (Degradation) | Dose-dependent | 231MFP Breast Cancer | [2] |
| This compound | BRD4 | Proteomics (Degradation) | Primary Target | 231MFP Breast Cancer | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol details how to assess the dose-dependent degradation of BRD4 in a cell line of interest.
-
Cell Seeding: Plate cells (e.g., 231MFP, HeLa, HEK293T) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of lysis. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh cell culture medium. A typical concentration range would be 0 (DMSO vehicle), 0.01, 0.1, 0.5, 1, 5, and 10 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 3 hours, based on published data).[2]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample (load 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using software like ImageJ. Normalize BRD4 band intensity to the loading control for each lane. Plot the normalized BRD4 levels against the log of the this compound concentration to determine the DC₅₀ (concentration at which 50% degradation occurs).
Protocol 2: Tandem Mass Tag (TMT)-Based Proteomic Profiling for Selectivity
This protocol provides a high-level workflow to identify on-target and off-target effects of this compound.
-
Experimental Setup: Culture a suitable cell line (e.g., 231MFP) and treat in biological triplicate with either vehicle (DMSO) or a concentration of this compound that gives maximal BRD4 degradation (e.g., 1 µM) for a defined period (e.g., 3-6 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse cells. Quantify protein and digest equal amounts from each sample into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from each condition with unique TMT isobaric tags according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the TMT-labeled samples into a single mixture. For deep proteome coverage, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the raw MS data against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Use specialized software (e.g., Proteome Discoverer, MaxQuant) to quantify the TMT reporter ion intensities for each identified protein.
-
Normalize the data and perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound compared to the vehicle control.
-
BRD4 should appear as one of the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets of degradation.
-
Visualizations
Mechanism of Action for this compound
Caption: PROTAC-mediated degradation of BRD4 by this compound.
References
- 1. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Technical Support Center: Overcoming CCW 28-3 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues encountered when working with the BRD4-targeting PROTAC degrader, CCW 28-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to the bromodomain-containing protein 4 (BRD4) and the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4).[1][2][3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to BRD4, marking it for degradation by the proteasome.[4][5][6] The JQ1 component of this compound binds to the bromodomains of BET proteins, including BRD4, while the CCW 16 moiety recruits the RNF4 E3 ligase.[1][2]
Q2: What is the general solubility of this compound?
This compound is sparingly soluble in aqueous solutions. It is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for the preparation of stock solutions. For experimental use, these stock solutions are then diluted into aqueous buffers or cell culture media.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q4: What is the maximum recommended final concentration of DMSO in cell culture for experiments with this compound?
The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% or lower is generally well-tolerated by most cell lines.[7][8] However, it is crucial to perform a vehicle control experiment to assess the specific tolerance of your cell line to the final DMSO concentration used. Some sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[9]
Troubleshooting Guide: Insolubility Issues
This guide provides solutions to common precipitation and solubility problems that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon thawing of DMSO stock solution. | Absorption of water from the atmosphere into the DMSO stock, reducing the solubility of this compound. Repeated freeze-thaw cycles can exacerbate this issue.[10] | 1. Warm the solution: Gently warm the vial in a 37°C water bath for 5-10 minutes. 2. Vortex/Sonicate: Vortex the solution vigorously. If precipitation persists, sonicate the vial in a water bath sonicator for 5-10 minutes.[11] 3. Aliquoting: To prevent future issues, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to moisture. |
| Precipitation observed immediately after diluting the DMSO stock into aqueous buffer or cell culture medium. | The concentration of this compound exceeds its solubility limit in the final aqueous environment. This is a common issue for hydrophobic compounds when diluted from a high-concentration organic stock.[12] | 1. Optimize Dilution Method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume.[13] 2. Increase Final DMSO Concentration (with caution): If the final DMSO concentration is very low (e.g., <0.1%), consider slightly increasing it, ensuring it remains below the toxic level for your specific cell line. Always include a vehicle control with the same final DMSO concentration. 3. Use of Pluronic F-127: For in vitro assays, consider the use of a non-ionic surfactant like Pluronic F-127 to improve solubility. A final concentration of 0.01-0.1% can be tested. |
| Cloudiness or precipitate forms in the cell culture medium during incubation (delayed precipitation). | 1. Compound Instability: this compound may be unstable in the culture medium over time. 2. Interaction with Media Components: The compound may interact with components in the media (e.g., salts, proteins in serum) to form insoluble complexes. 3. Evaporation: Evaporation of media in the incubator can increase the effective concentration of the compound, leading to precipitation.[13] | 1. Reduce Incubation Time: If the experimental design allows, reduce the incubation time. 2. Change Media: Replenish the media with freshly prepared this compound solution at intermediate time points for long-term experiments. 3. Maintain Humidity: Ensure proper humidification in the incubator to minimize evaporation. |
| Inconsistent experimental results, possibly due to variable compound concentration. | Incomplete dissolution of the initial powder or precipitation in the stock solution. | 1. Ensure Complete Initial Dissolution: When preparing the stock solution, ensure the compound is fully dissolved. Use a combination of vortexing and sonication. Visually inspect the solution against a light source to confirm the absence of particulates. 2. Filter Sterilization: After dissolution, filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to minimize moisture condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 821.82 g/mol .
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the vial vigorously for 2-3 minutes.
-
If any solid particles remain, place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[14][15][16]
-
Visually inspect the solution to ensure it is completely clear and free of any precipitate.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature. If any precipitate is observed, follow the troubleshooting steps in Protocol 1.
-
Intermediate Dilution: Prepare an intermediate dilution of this compound. For example, to achieve a final concentration of 1 µM, you can first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed complete medium. Mix well by gentle pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture wells containing the final volume of pre-warmed medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in a well to achieve a final concentration of 1 µM.
-
Gently mix the contents of the well by swirling the plate.
-
Ensure the final DMSO concentration is within the tolerated range for your cells (e.g., ≤0.5%). Remember to include a vehicle control with the same final DMSO concentration in your experimental setup.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to BRD4 degradation.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. hielscher.com [hielscher.com]
- 16. youtube.com [youtube.com]
CCW 28-3 stability in cell culture media
Welcome to the technical support center for CCW 28-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and covalent degrader of the bromodomain-containing protein 4 (BRD4).[1] It is a type of molecule known as a Proteolysis Targeting Chimera (PROTAC).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[4] this compound works by simultaneously binding to BRD4 and the E3 ubiquitin ligase RNF4.[4][5][6] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[3][4][5] This targeted protein degradation approach allows for the removal of BRD4 from the cellular environment.
Q2: In which cell lines and at what concentrations has this compound been shown to be effective?
A2: this compound has been demonstrated to effectively degrade BRD4 in various cancer cell lines, including 231MFP breast cancer cells and HeLa cells.[5][7] Effective concentrations for BRD4 degradation in these cell lines have been observed in the low micromolar range, typically around 1 µM for significant degradation after a few hours of treatment.[5][8]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on its chemical properties, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2][5] It is important to note that the final concentration of DMSO in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q4: How should I store this compound?
A4: For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0 - 4°C. The compound should be stored in a dry and dark environment.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low BRD4 degradation observed after this compound treatment. | Compound Instability: this compound may be unstable in your specific cell culture media or experimental conditions. | Perform a stability study of this compound in your cell culture media (see Experimental Protocol section). Consider reducing the incubation time or replenishing the compound during long-term experiments. |
| Suboptimal Concentration: The concentration of this compound may be too low for your cell line. | Perform a dose-response experiment to determine the optimal concentration for BRD4 degradation in your specific cell line. | |
| Low RNF4 Expression: The cell line you are using may have low endogenous expression of the RNF4 E3 ligase, which is required for this compound activity.[5][8] | Verify the expression level of RNF4 in your cell line via Western blot or qPCR. If RNF4 expression is low, consider using a different cell line with higher expression. | |
| Proteasome Inhibition: The proteasome may be inhibited in your experimental setup, preventing the degradation of ubiquitinated BRD4. | Ensure that your experimental conditions do not include any known proteasome inhibitors. As a positive control for the proteasome pathway, you can co-treat with a known proteasome inhibitor like bortezomib (BTZ) to confirm that the degradation is proteasome-dependent.[5] | |
| High cellular toxicity observed. | High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture media may be too high. | Ensure the final DMSO concentration in your culture media is at a non-toxic level (typically ≤ 0.1%). |
| Off-Target Effects: At high concentrations, this compound may have off-target effects leading to toxicity. | Perform a dose-response experiment to find the lowest effective concentration that induces BRD4 degradation without significant toxicity. | |
| Inconsistent results between experiments. | Variability in Compound Handling: Inconsistent thawing, storage, or dilution of the this compound stock solution. | Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. Ensure accurate and consistent dilution for each experiment. |
| Cell Culture Conditions: Variations in cell passage number, confluency, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum (e.g., 10% FBS)
-
HPLC or LC-MS system
-
Appropriate column and mobile phases for analysis
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction
Procedure:
-
Prepare this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Preparation:
-
At each time point, remove one aliquot from the incubator.
-
To precipitate proteins and extract the compound, add a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
The method should be optimized for the separation and detection of this compound.
-
Include a standard curve of this compound in the same matrix (media extract) to accurately quantify the remaining compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound in the cell culture medium.
-
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol describes how to assess the degradation of BRD4 in cells treated with this compound.
Materials:
-
Cells of interest (e.g., 231MFP)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Bortezomib, optional control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified time points (e.g., 1, 3, 6, 24 hours).
-
For control experiments, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control signal for each sample.
-
Compare the normalized BRD4 levels in this compound treated samples to the vehicle control to determine the extent of degradation.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to BRD4 degradation.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 4. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
Technical Support Center: Troubleshooting CCW 28-3 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis of CCW 28-3 effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on a Western blot?
This compound is a chemical probe, specifically a proteolysis-targeting chimera (PROTAC).[1][2][3] It is designed to induce the degradation of the bromodomain-containing protein 4 (BRD4).[3][4][5] this compound accomplishes this by recruiting the E3 ubiquitin ligase RNF4 to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4]
Therefore, the expected result of treating cells with this compound is a significant decrease or complete disappearance of the band corresponding to BRD4 on a Western blot compared to an untreated or vehicle-treated control. An internal loading control (e.g., GAPDH, actin) should remain unchanged, demonstrating equal protein loading across lanes.
Q2: I am not observing any degradation of BRD4 after treating my cells with this compound. What are the possible causes and solutions?
This is a common issue that can stem from several factors, ranging from the experimental setup to the Western blot procedure itself.
Troubleshooting Steps:
| Possible Cause | Troubleshooting Suggestions |
| Ineffective this compound Treatment | - Verify this compound Integrity: Ensure the compound has been stored correctly and has not expired. - Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.[5] - Cell Line Specificity: Confirm that your cell line expresses sufficient levels of both BRD4 and the RNF4 E3 ligase.[4] |
| Sample Preparation Issues | - Inefficient Lysis: Use a lysis buffer appropriate for nuclear proteins like BRD4 and include protease inhibitors to prevent degradation during sample preparation.[6] - Protein Quantification: Accurately measure protein concentration to ensure equal loading. |
| Western Blotting Technique | - Poor Protein Transfer: Especially for a large protein like BRD4, ensure optimal transfer conditions. For high molecular weight proteins, consider adding a small amount of SDS (0.01–0.05%) to the transfer buffer to facilitate transfer from the gel to the membrane.[7] - Antibody Problems: - Primary Antibody: Ensure the primary antibody against BRD4 is validated for Western blotting and is used at the recommended dilution.[7][8] Increase the antibody concentration or incubation time if the signal is weak.[7] - Secondary Antibody: Use a fresh, correctly diluted secondary antibody that is specific to the primary antibody's host species.[9] |
Troubleshooting Workflow for No BRD4 Degradation
If you are not observing the expected degradation of BRD4, follow this logical troubleshooting workflow to identify the potential issue.
Caption: Troubleshooting decision tree for experiments showing no BRD4 degradation.
Q3: My Western blot shows high background, making it difficult to interpret the BRD4 bands. How can I reduce the background?
High background can obscure your results and make it challenging to accurately quantify changes in protein levels.
Troubleshooting Steps for High Background:
| Possible Cause | Troubleshooting Suggestions |
| Insufficient Blocking | - Blocking Agent: Try different blocking buffers, such as bovine serum albumin (BSA) instead of non-fat milk, especially if you are using phospho-specific antibodies.[9][10] - Blocking Time: Increase the blocking time to at least 1 hour at room temperature.[7] |
| Antibody Concentrations | - Primary/Secondary Antibody: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[8][10] Using too much antibody is a common cause of high background.[9] |
| Inadequate Washing | - Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations.[11] Consider increasing the detergent concentration (e.g., Tween-20) in your wash buffer.[10][12] |
| Membrane Handling | - Membrane Drying: Ensure the membrane does not dry out at any stage of the process.[13] |
General Western Blot Workflow
This diagram outlines the key steps in a standard Western blotting experiment.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.co.jp]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Common Western blotting mistakes that can lead to inaccurate results - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. wildtypeone.substack.com [wildtypeone.substack.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. licorbio.com [licorbio.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 13. stjohnslabs.com [stjohnslabs.com]
Why is CCW 28-3 showing low cell permeability?
Welcome to the technical support center for CCW 28-3. This resource provides troubleshooting guides and frequently asked questions to help researchers and drug development professionals address challenges encountered during their experiments, with a focus on issues related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC), a type of bifunctional molecule designed to eliminate specific proteins from cells.[1] It is composed of three parts:
-
A ligand that binds to the Bromodomain-containing protein 4 (BRD4).[2]
-
A covalent ligand (CCW 16) that recruits the RNF4 E3 ubiquitin ligase.[1][2]
-
A linker that connects the two ligands.[3]
This compound works by inducing proximity between BRD4 and the RNF4 E3 ligase. This hijacked E3 ligase then tags BRD4 with ubiquitin, marking it for degradation by the cell's proteasome. This process removes the target protein entirely, rather than just inhibiting its function.[4][5]
Q2: We are observing low BRD4 degradation in our experiments with this compound. What is the likely cause?
The most probable cause for lower-than-expected efficacy is the inherently low cell permeability of the molecule.[2] The researchers who developed this compound noted that its in-situ target engagement was modest, which they attributed to the poor cell permeability of the unoptimized RNF4-recruiting portion of the molecule.[2] While still effective, its potency is lower compared to other well-established BRD4 degraders like MZ1.[2][5]
Q3: Why does this compound exhibit low cell permeability?
The low cell permeability of this compound is primarily linked to its nature as a PROTAC. These molecules are often large and complex, placing them outside the typical physicochemical properties that favor passive diffusion across the cell membrane, as described by frameworks like Lipinski's "Rule of Five".[6][7] The developers specifically point to the "yetunoptimized RNF4-targeting ligand" as a key contributor to this issue.[2] Future medicinal chemistry efforts could improve the permeability and potency of this compound class.[2]
Q4: How does low permeability affect the experimental performance of this compound?
The primary consequence is that a lower concentration of the compound successfully enters the cell, leading to reduced target engagement. In the case of this compound, researchers observed only about 30% engagement of its E3 ligase target (RNF4) in cells, even at high concentrations.[2] Despite this, the compound was still able to induce BRD4 degradation, which suggests that RNF4 is a highly efficient E3 ligase, requiring only modest engagement to function.[2][8] However, this results in less potent and less complete BRD4 degradation when compared to other PROTACs like MZ1.[2]
Q5: What general factors influence the cell permeability of a chemical compound?
Several key physicochemical properties determine how easily a molecule can pass through the cell membrane via passive diffusion. These include:
-
Molecular Weight: Smaller molecules generally permeate more easily.[7][9]
-
Lipophilicity (LogP): A measure of how well a compound dissolves in fats or lipids. The membrane is a lipid bilayer, so higher lipophilicity often aids passage, but there is an optimal range.[10]
-
Polarity: The cell membrane's interior is nonpolar, making it a barrier to highly polar molecules. Polar Surface Area (PSA) is a common metric; lower PSA is generally better for permeability.[7]
-
Hydrogen Bonds: A high number of hydrogen bond donors and acceptors increases a molecule's polarity, which can hinder its ability to cross the lipid membrane.[7][11]
-
Charge: Charged molecules (ions) cannot easily diffuse across the membrane and typically require protein transporters.[9][12]
Troubleshooting Guide for Low this compound Activity
If you are experiencing issues with this compound, this guide provides steps to troubleshoot the experiment while considering the compound's inherent limitations.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low activity of this compound.
Table 1: Physicochemical Hurdles for PROTAC Permeability
PROTACs like this compound often challenge standard drug-likeness rules, which can explain permeability issues.
| Parameter (Lipinski's Rule of 5) | Guideline for Good Permeability | Typical Challenge for PROTACs | Rationale |
| Molecular Weight (MW) | < 500 Da | Often > 700 Da | The large size, combining two ligands and a linker, makes it difficult for the molecule to pass through the lipid bilayer.[7] |
| Lipophilicity (LogP) | < 5 | Can be high | While lipophilicity is needed to enter the membrane, very high values can cause the molecule to get "stuck" in the lipid bilayer.[10] |
| H-Bond Donors | < 5 | Often > 5 | Numerous hydrogen bond donors increase polarity, making it energetically unfavorable to leave the aqueous environment and enter the nonpolar membrane interior.[7] |
| H-Bond Acceptors | < 10 | Often > 10 | Similar to donors, a high number of acceptors increases the molecule's polarity and reduces permeability.[7] |
Table 2: Troubleshooting Steps
| Step | Action | Rationale | Expected Outcome |
| 1. Verify Controls | Pre-treat cells with a proteasome inhibitor (e.g., Bortezomib) for 30 min before adding this compound. | If this compound is working, degradation is proteasome-dependent. Inhibiting the proteasome should "rescue" BRD4 levels.[2][13] | BRD4 levels should remain high in the presence of the proteasome inhibitor plus this compound, confirming the degradation pathway. |
| 2. Optimize Dose & Time | Perform a dose-response (e.g., 0.1-10 µM) and time-course (e.g., 1-24h) experiment. | Due to low permeability, higher concentrations or longer incubation times may be needed to achieve sufficient intracellular concentration for degradation.[2] | You should observe a dose- and time-dependent decrease in BRD4 protein levels. Significant degradation was reported after 1 hour.[2] |
| 3. Check Compound Solubility | Prepare fresh stock solutions in DMSO. When diluting into aqueous media, ensure no precipitation occurs. | This compound has low water solubility.[3] Precipitated compound is not available to enter cells. | The final working solution should be clear. If precipitation is suspected, consider formulation strategies mentioned by the supplier.[3] |
| 4. Use a Positive Control | If possible, run a parallel experiment with a more established BRD4 degrader known for better permeability, such as MZ1. | This helps differentiate between a general experimental issue and a problem specific to the low potency of this compound.[2] | The positive control should show more potent and complete degradation of BRD4 at lower concentrations, validating the assay system. |
Key Experimental Protocols & Visualizations
Diagram: this compound Mechanism of Action
Caption: Mechanism of BRD4 degradation induced by the PROTAC this compound.
Protocol: Western Blot for BRD4 Degradation
This protocol is adapted from the methodology used in the original characterization of this compound.[2]
-
Cell Culture: Plate 231MFP breast cancer cells (or other suitable cell line) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a fixed time (e.g., 3 hours).
-
For time-course experiments, treat cells with a fixed concentration (e.g., 1 µM) for various durations (e.g., 1, 3, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software.
-
Diagram: Factors Affecting Cell Permeability
Caption: Key physicochemical properties influencing a compound's cell permeability.
References
- 1. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Epigenetic Reader Domain | 2361142-23-4 | Invivochem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Chemistry for Targeted Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while optimizing the linker chemistry of Proteolysis-Targeting Chimeras (PROTACs), with a focus on systems analogous to CCW 28-3.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in a PROTAC molecule like this compound?
A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] The linker is not merely a spacer; it is a critical determinant of the PROTAC's efficacy.[][4] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[5][6] The linker's length, chemical composition, rigidity, and attachment points all influence the geometry and stability of this ternary complex.[][7]
Q2: What are the most critical parameters to consider when designing a PROTAC linker?
Optimizing a PROTAC linker involves a multi-parameter approach. The key considerations are:
-
Length: The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric clashes, but not so long that it leads to unproductive binding or poor complex formation.[8][9] The optimal length is highly dependent on the specific POI and E3 ligase pair.[10]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties.[] Polyethylene glycol (PEG) chains are often incorporated to improve solubility and cell permeability, while alkyl chains can provide more rigidity.[10][11]
-
Rigidity and Flexibility: A balance between flexibility and rigidity is crucial. A flexible linker can allow for more conformational sampling to find a productive ternary complex orientation, while a rigid linker can pre-organize the PROTAC into a favorable conformation, potentially enhancing cooperativity.[][12]
-
Attachment Points: The points where the linker connects to the POI and E3 ligase ligands are critical.[8][9] The linker should ideally be attached at solvent-exposed positions on each ligand to minimize disruption of their binding to their respective proteins.[8]
Q3: How does the linker influence the pharmacokinetic (PK) properties of a PROTAC?
The linker significantly impacts a PROTAC's drug metabolism and pharmacokinetic (DMPK) profile.[13][14] Due to their high molecular weight, PROTACs often exhibit poor "drug-like" properties.[10][15] Linker modifications can improve solubility, cell permeability, and metabolic stability.[13][15] For example, incorporating polar groups or using linkers like PEG can enhance solubility.[15] Furthermore, linker methylation has been explored as a strategy to enhance oral bioavailability by influencing the PROTAC's conformational folding.[16]
Q4: What is the "hook effect" and how can linker design mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[12] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (POI-PROTAC or PROTAC-E3 ligase) over the productive ternary complex.[12] A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and less prone to dissociation, which can help mitigate the hook effect.[12] Modifying linker rigidity can also pre-organize the molecule into a conformation that is more favorable for ternary complex formation.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Issue 1: High binary binding affinity but no target degradation.
-
Symptoms: Your PROTAC binds effectively to both the target protein and the E3 ligase in separate biochemical assays (e.g., SPR, ITC), but fails to induce degradation of the target protein in cellular assays.
-
Potential Linker-Related Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization Strategy |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding. Solution: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., using different PEG or alkyl chain lengths).[9][10] |
| Unfavorable Ternary Complex Conformation | The linker may orient the target protein in a way that the surface lysine residues are not accessible for ubiquitination. Solution: Alter the linker attachment points on either the POI ligand or the E3 ligase ligand to change the relative orientation of the proteins in the ternary complex.[8] |
| Poor Physicochemical Properties | The linker may contribute to low cell permeability or poor solubility, preventing the PROTAC from reaching its intracellular target. Solution: Incorporate solubility-enhancing moieties like PEG into the linker.[11] Assess cell permeability using assays like PAMPA.[15] |
Issue 2: Low degradation potency (High DC₅₀) or incomplete degradation (Low Dₘₐₓ).
-
Symptoms: The PROTAC induces some degradation, but only at high concentrations, or it fails to degrade the target protein completely even at saturating concentrations.
-
Potential Linker-Related Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization Strategy |
| Suboptimal Ternary Complex Stability | The ternary complex may be too transient to allow for efficient ubiquitination. Solution: Design linkers that can form additional interactions (e.g., hydrogen bonds) with either the POI or the E3 ligase to enhance ternary complex stability.[17] |
| Inefficient Ubiquitination | The linker positions the target's lysine residues suboptimally for ubiquitin transfer. Solution: Systematically vary the linker length and attachment points to explore different spatial arrangements of the target relative to the E3 ligase.[8][18] |
| Metabolic Instability of the Linker | The linker itself may be susceptible to metabolic degradation, reducing the effective concentration of the active PROTAC. Solution: Replace metabolically liable groups within the linker (e.g., linear alkyl chains) with more stable moieties like cyclic structures or ether linkages.[10] |
Quantitative Data on Linker Optimization
The following tables summarize hypothetical data illustrating the impact of linker modifications on PROTAC performance.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC Analog | Linker Type | Linker Length (atoms) | DC₅₀ (nM) for BRD4 Degradation | Dₘₐₓ (%) |
| This compound-short | PEG | 8 | 500 | 65 |
| This compound | PEG | 12 | 100 | 95 |
| This compound-long | PEG | 16 | 350 | 80 |
| This compound-vlong | PEG | 20 | >1000 | 40 |
This table illustrates that an optimal linker length is crucial for maximal degradation potency and efficacy. Both shorter and longer linkers can lead to reduced performance.[18][19]
Table 2: Effect of Linker Composition and Attachment Point
| PROTAC Analog | Linker Type | Attachment Point on JQ1 | DC₅₀ (nM) for BRD4 Degradation | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |
| This compound | PEG | Position X | 100 | 5.2 |
| This compound-alkyl | Alkyl | Position X | 250 | 2.1 |
| This compound-alt | PEG | Position Y | 800 | 4.8 |
This table shows how linker composition (PEG vs. alkyl) can affect both degradation potency and physicochemical properties like permeability. It also highlights the critical importance of the linker's attachment point.[][8]
Experimental Protocols
1. Protocol: Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay measures the proximity of the target POI and the E3 ligase inside living cells.[20]
-
Principle: The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., VHL or CRBN) is fused to a HaloTag® protein, which is labeled with a fluorescent acceptor. PROTAC-induced complex formation brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[20]
-
Methodology:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the NanoLuc-POI fusion and the HaloTag-E3 ligase fusion.
-
Incubate the cells with the HaloTag® NanoBRET® 618 Ligand to label the E3 ligase.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Add the Nano-Glo® Substrate and measure the luminescence at two wavelengths (donor and acceptor emission).
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, with the peak indicating the concentration for maximal ternary complex formation.
-
2. Protocol: Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[21]
-
Methodology:
-
Plate cells (e.g., a cancer cell line endogenously expressing the POI) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Visualizations
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
Caption: A systematic workflow for troubleshooting PROTAC linker optimization.
Caption: Interrelationship of PROTAC linker properties and their functional outcomes.
References
- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
- 14. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. portlandpress.com [portlandpress.com]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 20. Ternary Complex Formation [worldwide.promega.com]
- 21. benchchem.com [benchchem.com]
Addressing CCW 28-3 induced cytotoxicity
Welcome to the technical support center for CCW 28-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues related to its-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a specific target protein. It is composed of a ligand that binds to the target protein, Bromodomain-containing protein 4 (BRD4), and another ligand that recruits the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4). By bringing BRD4 and RNF4 into close proximity, this compound facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1][2][3][4][5][6][7] This targeted degradation of BRD4 leads to downstream effects, including the suppression of oncogenes like c-Myc.
Q2: What is the target protein of this compound and what are the downstream consequences of its degradation?
A2: The primary target of this compound is BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a critical epigenetic reader that plays a key role in the regulation of gene transcription. The degradation of BRD4 by this compound leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc, which is a key driver of cell proliferation in many cancers. Therefore, the degradation of BRD4 is expected to have anti-proliferative and pro-apoptotic effects in cancer cells dependent on BRD4 and c-Myc activity.
Q3: What are the known on-target and potential off-target effects of this compound?
A3: The primary on-target effect of this compound is the degradation of BRD4. A quantitative proteomic study in 231MFP breast cancer cells confirmed that BRD4 is a primary target degraded by this compound.[1] The same study also identified other proteins that were downregulated upon treatment with this compound, which could be considered potential off-target effects or downstream consequences of BRD4 degradation. It is important for researchers to validate the effects of this compound in their specific model system.
Q4: Is there any known cytotoxicity data for this compound?
A4: As of the latest available information, specific cytotoxicity data such as IC50 or GI50 values for this compound in various cell lines have not been reported in the primary literature describing the compound.[1][2][3] The focus of the initial studies was on the characterization of its ability to degrade BRD4. Therefore, it is crucial for researchers to perform their own dose-response experiments to determine the cytotoxic potential of this compound in their specific cell lines of interest.
Troubleshooting Guide: Addressing this compound-Induced Cytotoxicity
This guide provides a structured approach to understanding and troubleshooting unexpected cytotoxicity observed during experiments with this compound.
Problem 1: Higher than expected cytotoxicity observed at concentrations intended for BRD4 degradation.
Possible Causes and Solutions:
-
On-Target Toxicity: The degradation of BRD4 itself can be cytotoxic, especially in cell lines that are highly dependent on BRD4 for survival and proliferation. This is the intended therapeutic effect in many cancer models.
-
Recommendation: To confirm that the observed cytotoxicity is due to the on-target degradation of BRD4, perform a rescue experiment by expressing a degradation-resistant mutant of BRD4. Additionally, assess the temporal correlation between BRD4 degradation (via Western Blot) and the onset of cytotoxicity (via cell viability assays).
-
-
Off-Target Effects: this compound may be degrading other essential proteins, leading to cytotoxicity.
-
Recommendation: Refer to the proteomics data in Table 1 to see if any of the known downregulated proteins could explain the observed cytotoxicity in your cell line. It is also advisable to perform your own proteomics or targeted protein analysis to identify potential off-targets in your specific experimental system.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to PROTACs due to differences in the expression levels of the target protein (BRD4), the E3 ligase (RNF4), and other components of the ubiquitin-proteasome system.
-
Recommendation: Perform a dose-response curve with a wide range of this compound concentrations on your cell line to determine its specific sensitivity. It is also recommended to test the compound on a non-sensitive or BRD4-independent cell line as a negative control.
-
-
Compound Instability or Impurity: The this compound compound may be unstable under your experimental conditions or may contain cytotoxic impurities.
-
Recommendation: Ensure the proper storage and handling of the compound as recommended by the supplier. If possible, verify the purity of your compound stock.
-
Problem 2: No BRD4 degradation is observed, but there is still significant cytotoxicity.
Possible Causes and Solutions:
-
Degradation-Independent Off-Target Effects: The JQ1 or the RNF4-binding moiety of this compound could be exerting cytotoxic effects independent of BRD4 degradation.
-
Recommendation: Test the individual components of the PROTAC (the BRD4 inhibitor JQ1 and a control molecule for the RNF4 ligand) separately to assess their individual cytotoxic effects.
-
-
General Compound Toxicity: At high concentrations, many small molecules can induce non-specific cytotoxicity.
-
Recommendation: Re-evaluate your working concentrations. If the cytotoxicity is only observed at very high concentrations where no BRD4 degradation is seen, it is likely a non-specific effect.
-
Data Presentation
Table 1: Quantitative Data for this compound and its Precursor
| Compound | Target | Assay Type | Cell Line/System | Value | Reference |
| This compound | RNF4 | Competitive ABPP | Pure human RNF4 | IC50 = 0.54 µM | [1][2] |
| CCW 16 | RNF4 | Gel-based ABPP | Pure human RNF4 | IC50 = 1.8 µM | [1][2] |
Table 2: Proteins Downregulated by this compound in 231MFP Cells (1 µM for 3 hours)
| Protein | Description |
| BRD4 | Primary Target |
| MT2A | Metallothionein 2A |
| ZC2HC1A | Zinc Finger C2HC-Type Containing 1A |
| ZNF367 | Zinc Finger Protein 367 |
| ENSA | Endosulfine Alpha |
| Data extracted from quantitative proteomic analysis.[1] |
Experimental Protocols
Western Blot Analysis of BRD4 Degradation
Objective: To determine the extent of BRD4 protein degradation following treatment with this compound.
Materials:
-
Cell line of interest (e.g., 231MFP)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time points (e.g., 3, 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot and perform densitometry analysis to quantify BRD4 levels relative to the loading control.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on cell viability and determine its cytotoxic concentration.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell culture medium and supplements
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Assay Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to add the reagent to the wells, and then read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the GI50 or IC50 value.
-
Caspase-3/7 Activity Assay
Objective: To determine if the cytotoxicity induced by this compound is due to the activation of apoptosis.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Include a known apoptosis inducer as a positive control.
-
Incubate for a time period sufficient to induce apoptosis (e.g., 12, 24 hours).
-
-
Assay Measurement:
-
Follow the manufacturer's protocol to add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature as recommended.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control. An increase in luminescence indicates the activation of apoptosis.
-
Mandatory Visualization
Caption: Mechanism of action of this compound leading to BRD4 degradation and downstream cellular effects.
Caption: Experimental workflow for investigating this compound induced cytotoxicity.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BRD4 Degraders: CCW 28-3 and Other Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach to selectively eliminate disease-causing proteins. Bromodomain-containing protein 4 (BRD4), an epigenetic reader from the Bromodomain and Extra-Terminal (BET) family, has emerged as a high-priority therapeutic target in oncology and other fields due to its critical role in regulating the transcription of key oncogenes like c-Myc.[1][2]
This guide provides an objective comparison of CCW 28-3, a novel BRD4 degrader, with other well-characterized BRD4-targeting PROTACs, including MZ1, ARV-825, dBET1, and ARV-771. We present a detailed analysis of their mechanisms, performance data, and the experimental protocols used for their evaluation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[3] One ligand binds to the target protein (e.g., BRD4), while the other recruits an E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein.[4] The polyubiquitin chain serves as a molecular tag, marking the protein for degradation by the 26S proteasome, thereby eliminating it from the cell.[1][5]
A key differentiator among BRD4 degraders is the specific E3 ligase they recruit. While many established PROTACs utilize the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases, this compound is notable for recruiting Ring finger protein 4 (RNF4), expanding the repertoire of E3 ligases for targeted degradation.[6][7][8]
Quantitative Comparison of BRD4 Degraders
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The table below summarizes the performance of this compound and other prominent BRD4 degraders based on published data.
| PROTAC | Recruited E3 Ligase | Target(s) / Selectivity | Cell Line(s) | DC50 | Dmax | Key Remarks |
| This compound | RNF4 | BRD4 | 231MFP (Breast Cancer) | Dose-responsive degradation observed | Not explicitly reported | Degrades BRD4 in a proteasome- and RNF4-dependent manner.[8] Acknowledged to be less potent than established degraders like MZ1, but serves as a crucial proof-of-concept for recruiting RNF4.[7] |
| MZ1 | VHL | Preferential for BRD4 over BRD2/3 | H661, H838, HeLa | 8 nM, 23 nM | Complete at 100 nM | A well-studied degrader known for its preferential degradation of BRD4, making it a tool for studying isoform-specific functions.[4][9][10] |
| ARV-825 | Cereblon (CRBN) | Pan-BET (BRD2, BRD3, BRD4) | Burkitt's Lymphoma, 22RV1, T-ALL | < 1 nM | Not explicitly reported | A highly potent pan-BET degrader, often showing superior cytotoxicity compared to BET inhibitors and other degraders like dBET1 in certain cell lines.[3][4][11][12] |
| dBET1 | Cereblon (CRBN) | Pan-BET (BRD2, BRD3, BRD4) | MV4;11 (AML) | ~100 nM for >85% degradation | >85% | One of the first-generation potent pan-BET degraders, effectively degrading BRD2, BRD3, and BRD4.[3][9][13] |
| ARV-771 | VHL | Pan-BET (BRD2, BRD3, BRD4) | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not reported | A potent VHL-based pan-BET degrader.[4][9] |
| QCA570 | Cereblon (CRBN) | BRD4 | Bladder Cancer Cells | ~1 nM | Not explicitly reported | A novel and potent BRD4 degrader effective in bladder cancer cells.[14] |
Data Summary:
-
Potency: Established degraders like ARV-825 and ARV-771 demonstrate sub-nanomolar DC50 values, positioning them as highly potent pan-BET degraders.[3][4] QCA570 also shows high potency for BRD4.[14] this compound, while effective, has been shown to be less potent in comparison to VHL-based degraders like MZ1.[6][15]
-
Selectivity: A key distinction lies in selectivity. MZ1 exhibits preferential degradation of BRD4, whereas ARV-825, dBET1, and ARV-771 are pan-BET degraders, eliminating BRD2, BRD3, and BRD4.[4][9] this compound has also been reported to degrade BRD4 without affecting BRD2 and BRD3.[16]
-
E3 Ligase Recruitment: The novelty of this compound lies in its use of the RNF4 E3 ligase, providing a new tool for PROTAC development and a potential strategy to overcome resistance mechanisms associated with CRBN or VHL.[6][7]
Experimental Protocols
Accurate evaluation of PROTAC performance requires standardized and robust experimental procedures. Below are detailed protocols for key assays.
Western Blotting for Protein Degradation
This is the most common method to directly quantify the reduction of a target protein following PROTAC treatment.[5]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 2x10^5 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[17]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18] Scrape the cells and incubate the lysate on ice for 30 minutes.[18]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris.[19] Determine the protein concentration of the supernatant using a BCA or Bradford protein assay to ensure equal loading.[18]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.[5] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.[17][18] A loading control antibody (e.g., anti-GAPDH or anti-α-tubulin) should also be used.[18]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis: Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[18] Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the target protein signal to the loading control.[18]
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. researchgate.net [researchgate.net]
- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of BET Protein Degraders: CCW 28-3 vs. ARV-771
In the landscape of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of two notable bromodomain and extra-terminal (BET) protein degraders, CCW 28-3 and ARV-771. Both molecules are designed to eliminate BET proteins, which are critical regulators of gene transcription and are implicated in various cancers. However, they employ different E3 ubiquitin ligases to achieve this goal, leading to distinct efficacy profiles. This document, intended for researchers, scientists, and drug development professionals, offers an objective comparison of their performance, supported by experimental data.
Quantitative Efficacy and Physicochemical Properties
The following tables summarize the key quantitative data for this compound and ARV-771, providing a direct comparison of their binding affinities, degradation capabilities, and in vivo performance.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | This compound | ARV-771 | Reference |
| Target Protein(s) | BRD4 | BRD2, BRD3, BRD4 (pan-BET) | [1][2][3] |
| E3 Ligase Recruited | RNF4 | von Hippel-Lindau (VHL) | [1][4] |
| Binding Affinity (IC₅₀ to E3 Ligase) | 0.54 µM (to RNF4) | Not explicitly reported, but inactive diastereomer ARV-766 shows no VHL binding | [1][3] |
| Binding Affinity (Kd to BET proteins) | Not explicitly reported | BRD2(1): 34 nM, BRD2(2): 4.7 nM, BRD3(1): 8.3 nM, BRD3(2): 7.6 nM, BRD4(1): 9.6 nM, BRD4(2): 7.6 nM | [5] |
| Degradation Potency (DC₅₀) | Effective BRD4 degradation observed, but specific DC₅₀ not reported. Described as "modest" compared to some VHL-based degraders. | < 5 nM for BRD2/3/4 in CRPC cell lines (22Rv1, VCaP, LnCaP95) | [2][6] |
| Downstream Effect (IC₅₀) | Not explicitly reported | < 1 nM for c-MYC suppression in CRPC cell lines | [2] |
| Cell Lines Tested | 231MFP breast cancer cells, HeLa cells | 22Rv1, VCaP, LnCaP95 (castration-resistant prostate cancer), HepG2, Hep3B (hepatocellular carcinoma) | [1][2][4] |
Table 2: In Vivo Efficacy
| Parameter | This compound | ARV-771 | Reference |
| Animal Model | Not reported in reviewed literature | 22Rv1 and VCaP tumor xenografts in mice | [3][7] |
| Dosing Regimen | Not reported | 10 mg/kg or 30 mg/kg, subcutaneous, daily | [2][3][7] |
| Efficacy | Not reported | Dose-dependent tumor regression. At 30 mg/kg, significant tumor regression was observed in the 22Rv1 xenograft model. | [3][7] |
| Pharmacodynamic Effects | Not reported | Significant reduction of BRD4 and c-MYC levels in tumor tissue. | [3] |
Signaling Pathways and Mechanism of Action
Both this compound and ARV-771 function by inducing the ubiquitination and subsequent proteasomal degradation of BET proteins. They achieve this by forming a ternary complex between the target BET protein and an E3 ubiquitin ligase. The key difference lies in the specific E3 ligase they recruit.
This compound recruits the Ring Finger Protein 4 (RNF4) E3 ligase, while ARV-771 recruits the von Hippel-Lindau (VHL) E3 ligase.[1][4] This fundamental difference in their mechanism can influence their degradation efficiency, substrate specificity, and potential off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and ARV-771.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in BET protein levels following treatment with the degraders.
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., 22Rv1 for ARV-771, 231MFP for this compound) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or ARV-771 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and denature samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or ARV-771 for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the degraders in an animal model.
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 22Rv1) into the flanks of immunocompromised mice (e.g., male Nu/Nu mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the degrader (e.g., ARV-771 at 10 or 30 mg/kg) or vehicle control via a specified route (e.g., subcutaneous injection) and schedule (e.g., daily).
-
-
Monitoring and Efficacy Assessment:
-
Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for BET protein levels).
-
Analyze the data to determine the extent of tumor growth inhibition or regression.
-
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for evaluating and comparing the efficacy of PROTACs like this compound and ARV-771.
Concluding Remarks
Both this compound and ARV-771 are effective BET protein degraders that operate through the PROTAC mechanism. ARV-771 demonstrates potent pan-BET degradation at nanomolar concentrations in cellular models of castration-resistant prostate cancer and exhibits significant in vivo efficacy, leading to tumor regression.[2][3][7] Its well-characterized profile makes it a strong candidate for further development.
For researchers, the choice between these or other BET degraders will depend on the specific research question, the cellular context, and the desired selectivity profile. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of such molecules.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs in the Management of Prostate Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNF4-Dependent Degradation: A Comparative Guide to CCW 28-3 and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CCW 28-3, a PROTAC-based BRD4 degrader, with other experimental methods for validating RNF4-dependent protein degradation. This guide includes supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
The E3 ubiquitin ligase RNF4 plays a crucial role in cellular processes by targeting SUMOylated proteins for proteasomal degradation.[1][2][3] Validating the involvement of RNF4 in the degradation of a specific protein of interest is a critical step in various research contexts, including the development of novel therapeutics. This compound has emerged as a chemical tool to induce and study RNF4-dependent degradation.[4][5] This guide will compare the use of this compound with alternative validation methods.
Comparative Analysis of Validation Methods
The validation of RNF4-dependent degradation can be approached through several methods, each with its own advantages and limitations. This compound offers a direct way to induce RNF4-mediated degradation of a specific target, BRD4, while other methods provide corroborating evidence of the pathway's involvement.
| Method | Principle | Advantages | Disadvantages | Key Quantitative Parameters |
| This compound | A heterobifunctional PROTAC that recruits RNF4 to the target protein (BRD4), leading to its ubiquitination and subsequent degradation.[4][5][6] | Directly investigates RNF4-dependent degradation of a specific target. Allows for dose- and time-dependent analysis of degradation.[4] | Target scope is limited to BRD4. Potential for off-target effects.[4][7] Requires synthesis of a specific PROTAC molecule. | IC50 for RNF4: 0.54 μM.[6] DC50 (BRD4 degradation): ~1-10 μM in 231MFP cells.[4] Dmax (BRD4 degradation): Varies by cell line and conditions. |
| RNF4 Knockdown/Knockout | Genetic depletion of RNF4 (e.g., using siRNA or CRISPR) to observe its effect on the stability of a protein of interest.[4] | Directly assesses the necessity of RNF4 for the degradation of a target protein. Can be applied to any protein of interest. | Can induce compensatory mechanisms. Potential for off-target effects of knockdown reagents. May not be suitable for essential gene functions. | Percentage of target protein stabilization upon RNF4 depletion compared to control. |
| Proteasome Inhibition | Use of small molecule inhibitors of the proteasome (e.g., Bortezomib, MG-132) to block the final step of degradation. An accumulation of the ubiquitinated protein of interest upon proteasome inhibition suggests its degradation is proteasome-dependent.[4][8] | General method to confirm proteasome-dependent degradation. Commercially available and easy to use. | Does not directly implicate RNF4. Can have broad cellular effects and toxicity.[9] | Fold-rescue of target protein levels in the presence of a proteasome inhibitor compared to degrader alone. |
| Ubiquitination Assays | In vitro or in vivo assays to detect the ubiquitination of a target protein in the presence and absence of RNF4. | Directly demonstrates the enzymatic activity of RNF4 towards a specific substrate. | Can be technically challenging. In vitro results may not always translate to the cellular context. | Fold-increase in ubiquitinated target protein in the presence of active RNF4. |
Experimental Protocols
Validating BRD4 Degradation by this compound using Western Blot
This protocol details the steps to confirm that this compound induces proteasome- and RNF4-dependent degradation of BRD4.
a. Cell Culture and Treatment:
-
Seed 231MFP breast cancer cells or HeLa cells (wild-type and RNF4 knockout) in 6-well plates.
-
Allow cells to adhere overnight.
-
For proteasome inhibition experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 μM Bortezomib) or a vehicle control (DMSO) for 30 minutes.[4]
-
Treat cells with varying concentrations of this compound (e.g., 1-10 μM) or vehicle control for a specified time course (e.g., 3-5 hours).[4]
b. Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
c. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, RNF4, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
RNF4 Knockdown followed by Protein Stability Analysis
This protocol describes how to determine if RNF4 is required for the degradation of a protein of interest (POI).
a. RNF4 Knockdown:
-
Transfect cells with siRNA targeting RNF4 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for RNF4 depletion.
-
Verify the knockdown efficiency by Western blotting for RNF4.
b. Protein Stability Assay:
-
Treat the RNF4-knockdown and control cells with a protein synthesis inhibitor (e.g., cycloheximide) to block new protein production.
-
Collect cell lysates at different time points after cycloheximide treatment (e.g., 0, 2, 4, 8 hours).
-
Perform Western blotting for the POI and a loading control.
-
Quantify the levels of the POI at each time point and calculate its half-life in both control and RNF4-knockdown cells. An increased half-life in RNF4-depleted cells indicates RNF4's involvement in its degradation.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound mediated BRD4 degradation.
Caption: Experimental workflow for validating protein degradation.
Conclusion
Validating RNF4-dependent degradation is essential for understanding its biological roles and for the development of targeted therapies. This compound provides a powerful tool for directly probing the RNF4-mediated degradation of BRD4.[4] However, a comprehensive validation strategy should employ a combination of approaches, including genetic methods like RNF4 knockdown and biochemical assays such as proteasome inhibition, to provide robust and multi-faceted evidence. The choice of method will depend on the specific research question, available resources, and the protein of interest. This guide provides the necessary information for researchers to design and execute experiments to confidently validate RNF4-dependent degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 8. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Head-to-Head Battle of BRD4 Degraders: CCW 28-3 vs. MZ1
In the rapidly advancing field of targeted protein degradation, small molecules known as Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools for eliminating disease-causing proteins. This guide provides a detailed comparison of two notable BRD4-targeting PROTACs, CCW 28-3 and MZ1, focusing on their efficiency in degrading Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer and inflammation.
Executive Summary
This compound and MZ1 are both effective BRD4 degraders that utilize the ubiquitin-proteasome system to achieve their function. However, they employ different E3 ubiquitin ligases to tag BRD4 for degradation. MZ1 recruits the von Hippel-Lindau (VHL) E3 ligase, while this compound utilizes the Ring Finger Protein 4 (RNF4) E3 ligase. Published data indicates that while both are potent degraders, MZ1 generally exhibits higher degradation efficiency for BRD4 compared to this compound . This difference in efficiency is likely influenced by the specific E3 ligase recruited and the stability of the resulting ternary complex (BRD4-PROTAC-E3 ligase).
Quantitative Degradation Efficiency
The following table summarizes the available quantitative data for the BRD4 degradation efficiency of this compound and MZ1. For a direct comparison, data from the 231MFP/MDA-MB-231 human breast cancer cell line is prioritized where available.
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | RNF4 | 231MFP | Not explicitly stated, but dose-responsive degradation observed | Not explicitly stated | [1] |
| MZ1 | VHL | H661 | 8 | >90 | [2] |
| H838 | 23 | >90 | [2] | ||
| HeLa | ~100 (for complete degradation) | >90 | [2] | ||
| MDA-MB-231 | Not explicitly stated, but effective degradation at 1 µM | Not explicitly stated | [3][4] |
Note: While a specific DC50 and Dmax for this compound in 231MFP cells are not provided in the primary literature, the compound was shown to degrade BRD4 in a dose-responsive manner in this cell line. The original publication qualitatively states that this compound does not degrade BRD4 as effectively as MZ1.[1]
Mechanism of Action and Signaling Pathways
Both this compound and MZ1 function by forming a ternary complex between BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
MZ1: VHL-Mediated Degradation
MZ1 contains a ligand for the VHL E3 ligase. Upon binding to both BRD4 and VHL, MZ1 brings them into close proximity. The VHL E3 ligase complex then polyubiquitinates BRD4, marking it for recognition and degradation by the 26S proteasome.
This compound: RNF4-Mediated Degradation
This compound incorporates a ligand that recruits the RNF4 E3 ligase. Similar to the action of MZ1, the formation of the BRD4-CCW 28-3-RNF4 ternary complex results in the polyubiquitination of BRD4 and its subsequent degradation by the proteasome.
Experimental Protocols
The degradation efficiency of PROTACs is typically assessed using Western blotting to quantify the levels of the target protein after treatment.
General Experimental Workflow for Determining DC50 and Dmax
Western Blotting Protocol for BRD4 Degradation
1. Cell Culture and Treatment:
-
231MFP or MDA-MB-231 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or MZ1 (or vehicle control, e.g., DMSO) for a specified duration (e.g., 3-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are clarified by centrifugation, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay to ensure equal loading for all samples.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for BRD4 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The intensity of the BRD4 and loading control bands is quantified using densitometry software.
-
The level of BRD4 is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.
-
The dose-response data is plotted to determine the DC50 and Dmax values.
Conclusion
Both this compound and MZ1 are valuable chemical tools for studying the biological functions of BRD4 through its targeted degradation. MZ1, which recruits the VHL E3 ligase, has been more extensively characterized and generally demonstrates higher degradation efficiency for BRD4.[1] this compound, by recruiting the RNF4 E3 ligase, expands the repertoire of E3 ligases that can be harnessed for targeted protein degradation and provides an alternative approach for inducing BRD4 degradation. The choice between these two PROTACs may depend on the specific experimental context, including the cell type and the expression levels of the respective E3 ligases. Further quantitative studies on this compound in various cell lines would be beneficial for a more comprehensive head-to-head comparison.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BET Protein Degraders: CCW 28-3 vs. dBET1
An Objective Analysis for Researchers in Drug Discovery
The targeting of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, has emerged as a promising strategy in oncology and inflammation research. Two distinct approaches to modulate BET protein function are direct inhibition and targeted degradation. This guide provides a side-by-side comparison of two key compounds representing these strategies: dBET1, a pioneering PROTAC (Proteolysis Targeting Chimera) degrader, and CCW 28-3, a novel PROTAC that recruits a different E3 ligase.
Mechanism of Action: A Tale of Two Ligases
Both dBET1 and this compound are heterobifunctional molecules designed to induce the degradation of BET proteins. They achieve this by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A key difference lies in the specific E3 ubiquitin ligase they recruit to tag the target protein for destruction.
-
dBET1 is a well-established BET degrader that links the BET inhibitor JQ1 to a ligand for the Cereblon (CRBN) E3 ligase.[1][2][3] Upon forming a ternary complex between the BET protein (e.g., BRD4), dBET1, and the CRBN E3 ligase, the protein is marked with ubiquitin and subsequently degraded by the proteasome.[3][4]
-
This compound also utilizes the JQ1 warhead to bind to BET proteins but is conjugated to a novel ligand that recruits the Ring Finger Protein 4 (RNF4) E3 ligase.[5][6][7] This compound was developed as a proof-of-concept to expand the arsenal of E3 ligases that can be exploited for targeted protein degradation.[6][7] this compound demonstrates that BRD4 can be degraded in a manner dependent on both the proteasome and the RNF4 ligase.[3][6]
Comparative Performance Data
The efficacy of a PROTAC is determined by its ability to bind its targets and induce degradation. While direct comparative studies are limited, data from various sources allow for an indirect comparison.
| Parameter | dBET1 | This compound | Reference |
| Target Protein Ligand | (+)-JQ1 | (+)-JQ1 | [1][6] |
| E3 Ligase Recruited | Cereblon (CRBN) | Ring Finger Protein 4 (RNF4) | [2][3],[6] |
| Target Proteins | BRD2, BRD3, BRD4 | BRD4 | [2],[6] |
| Effective Concentration | Potent degradation at ~100 nM in AML cells | Modest degradation efficiency reported | [8],[7] |
| Binding Affinity (E3) | N/A | IC50 of 0.54 µM for RNF4 | [7] |
| In Vivo Activity | Delays leukemia progression in mice | Not extensively reported | [3] |
Key Experimental Protocols
The characterization of BET degraders like dBET1 and this compound involves a series of biochemical and cellular assays to confirm their mechanism of action and quantify their efficacy.
This is the most direct method to measure the reduction in target protein levels.
-
Objective: To quantify the dose-dependent degradation of BET proteins (BRD2, BRD3, BRD4) following treatment with the PROTAC.
-
Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., MV4-11 for AML, MDA-MB-468 for breast cancer) at a suitable density.[2][9]
-
Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 24 hours).[4]
-
Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate to visualize bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to the loading control and compare to the DMSO-treated sample.
-
This assay confirms the PROTAC's ability to bridge the target protein and the E3 ligase.
-
Objective: To detect and quantify the formation of the BRD4-PROTAC-E3 Ligase complex.
-
Methodology:
-
Reagents: Use purified recombinant proteins: GST-tagged BRD4, His-tagged E3 ligase complex (CRBN or RNF4), and the PROTAC of interest.
-
Incubation: Incubate the proteins and the PROTAC in an assay buffer to allow complex formation.
-
Detection: Add AlphaLISA acceptor beads (e.g., anti-GST coated) and donor beads (e.g., Nickel Chelate coated).
-
Signal Reading: In proximity, a singlet oxygen transfer from the donor to the acceptor bead generates a chemiluminescent signal, which is measured on a compatible plate reader. The signal is proportional to the amount of ternary complex formed.[10]
-
This experiment validates that the degradation is mediated by the intended E3 ligase.
-
Objective: To show that inhibiting or knocking down the specific E3 ligase rescues protein degradation.
-
Methodology:
-
Inhibition (for CRBN): Pre-treat cells with a high concentration of a CRBN ligand like thalidomide or pomalidomide for several hours to saturate the ligase.[4] Then, treat with dBET1 and assess BRD4 levels.
-
Knockdown (for RNF4/CRBN): Use siRNA or shRNA to specifically knock down the expression of the target E3 ligase.[4]
-
PROTAC Treatment: Treat the pre-treated/knockdown cells with the respective PROTAC (dBET1 or this compound).
-
Analysis: Perform a Western blot to measure target protein levels. A rescue of degradation (i.e., higher protein levels compared to PROTAC treatment alone) confirms dependence on that specific E3 ligase.[4]
-
Summary and Conclusion
-
dBET1 is a potent, well-characterized pan-BET degrader that utilizes the widely recruited CRBN E3 ligase. Its efficacy has been demonstrated in multiple cell lines and in vivo models, making it a benchmark compound for studies involving BET protein degradation.[2][3][8]
-
This compound represents an important step in expanding the PROTAC toolkit by successfully recruiting the RNF4 E3 ligase to degrade BRD4.[6] While its reported degradation efficiency is modest, it serves as a critical proof-of-concept, highlighting the potential for developing PROTACs with alternative E3 ligases to overcome potential resistance or to achieve tissue-specific effects.[5][7]
For researchers, the choice between these or similar molecules depends on the experimental goal. For potent, pan-BET degradation, established molecules like dBET1 are suitable. For exploring novel E3 ligase biology or alternative degradation pathways, compounds like this compound provide a valuable, albeit less potent, tool. The development of both highlights the versatility and rapid evolution of targeted protein degradation technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 6. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of CCW 28-3: A Guide to Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PROteolysis TArgeting Chimera (PROTAC) CCW 28-3 with other notable BRD4-degrading PROTACs, focusing on cross-reactivity and performance. The information is compiled from various studies to offer an objective overview supported by experimental data.
Performance Comparison of BRD4 Degraders
This compound is a heterobifunctional PROTAC that induces the degradation of the epigenetic reader protein BRD4 by recruiting the E3 ubiquitin ligase RNF4.[1][2] It is composed of the BET bromodomain inhibitor JQ1 linked to the RNF4 ligand CCW 16.[2] Its performance, particularly its degradation efficiency, is often compared to other well-established BRD4 degraders such as MZ1 and dBET1, which recruit the VHL and CRBN E3 ligases, respectively.[3][4]
While direct side-by-side quantitative comparisons in the same experimental setup are limited, the available data indicates that the degradation efficiency of this compound is considered more modest than that of MZ1.[3][5]
Table 1: Quantitative Performance of BRD4 Degraders
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Reference(s) |
| This compound | RNF4 | BRD4 | 231MFP breast cancer | Not explicitly quantified in comparative studies | Described as "modest" and less complete than MZ1 | [3][5] |
| MZ1 | VHL | BRD4 (preferential over BRD2/3) | H661, H838 | 8 nM, 23 nM | Complete degradation at 100 nM | [6] |
| dBET1 | CRBN | Pan-BET (BRD2/3/4) | MV4;11 | EC50 of 430 nM for degradation | Not explicitly stated | [7] |
| dBET6 | CRBN | BRD4 (BD1 and BD2) | Not specified | ~10 nM (BRD4 BD1), ~50 nM (BRD4 BD2) | Not specified | [1] |
Cross-Reactivity Profile of this compound
A key aspect of any targeted therapeutic is its selectivity. Quantitative proteomic profiling has been employed to assess the off-target effects of this compound.
Table 2: Off-Target Profile of this compound
| Protein | Description | Level of Evidence | Reference(s) |
| BRD4 | On-target | Primary target of degradation | [1][5] |
| BRD2 | BET family member | Not significantly degraded | [8] |
| BRD3 | BET family member | Not significantly degraded | [8] |
| MT2A | Metallothionein 2A | Identified as a downregulated protein | [1] |
| ZC2HC1A | Zinc Finger C2HC-Type Containing 1A | Identified as a downregulated protein | [1] |
| ZNF367 | Zinc Finger Protein 367 | Identified as a downregulated protein | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of this compound.
RNF4 Competitive Inhibition Assay
This assay is used to determine the binding affinity (IC50) of a compound to the RNF4 E3 ligase.
-
Protein and Probe Preparation : Recombinant human RNF4 protein is used. A cysteine-reactive fluorescent probe, such as IA-rhodamine, is used to label the active site of RNF4.
-
Incubation : Pure RNF4 protein is pre-incubated with varying concentrations of the test compound (e.g., this compound) for 30 minutes at room temperature to allow for binding.[5][9]
-
Probe Labeling : Following pre-incubation, the IA-rhodamine probe is added to the mixture and incubated for 1 hour to label the unbound RNF4.[9]
-
SDS-PAGE and Fluorescence Scanning : The reaction is quenched, and the samples are run on an SDS-PAGE gel. The gel is then scanned for fluorescence to visualize the labeled RNF4.
-
Data Analysis : The intensity of the fluorescent bands is quantified. The IC50 value, the concentration of the test compound that inhibits 50% of the probe binding, is calculated by plotting the fluorescence intensity against the compound concentration. For this compound, this assay revealed an IC50 of 0.54 μM for RNF4.[2]
Tandem Mass Tag (TMT)-Based Quantitative Proteomics for Off-Target Analysis
This method provides a global and unbiased assessment of changes in protein abundance following treatment with a PROTAC.
-
Cell Culture and Treatment : Cells (e.g., 231MFP breast cancer cells) are treated with the PROTAC (e.g., this compound at 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 3 hours).[5]
-
Cell Lysis and Protein Digestion : Cells are lysed, and the proteins are extracted. The protein concentration is quantified, and the proteins are digested into peptides, typically using trypsin.
-
TMT Labeling : The peptide samples from each treatment condition are labeled with different isobaric tandem mass tags (TMT). This allows for the pooling of samples for simultaneous analysis.
-
LC-MS/MS Analysis : The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis : The TMT reporter ions are used to quantify the relative abundance of each peptide (and thus protein) across the different samples. Proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control are identified as potential off-targets.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding.
BRD4 Signaling Pathways
BRD4 is a critical regulator of gene expression and is involved in multiple signaling pathways implicated in cancer.
Caption: BRD4's role in NF-κB and Jagged1/Notch1 signaling.
PROTAC Experimental Workflow
The general workflow for evaluating a PROTAC like this compound involves several key steps.
Caption: Workflow for assessing PROTAC-mediated protein degradation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 4. benchchem.com [benchchem.com]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
RNF4 vs. CRBN Recruiters for BRD4 Degradation: A Head-to-Head Analysis
For researchers, scientists, and drug development professionals, the choice of an E3 ligase recruiter is a critical decision in the design of proteolysis-targeting chimeras (PROTACs) for therapeutic intervention. This guide provides a detailed comparison of two prominent E3 ligase recruiters, RNF4 and Cereblon (CRBN), for the degradation of the high-value oncology target, Bromodomain-containing protein 4 (BRD4).
This analysis synthesizes available experimental data to objectively compare the performance of RNF4- and CRBN-based BRD4 degraders, offering insights into their respective mechanisms, efficiencies, and the experimental methodologies used for their evaluation.
Performance Comparison: RNF4 vs. CRBN Recruiters
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While extensive data is available for CRBN-based BRD4 degraders, quantitative data for RNF4-based counterparts is less prevalent in the literature, necessitating a partially qualitative comparison.
Quantitative Data for CRBN-Based BRD4 Degraders
CRBN-recruiting PROTACs have demonstrated high potency in degrading BRD4 across various cancer cell lines. Compounds such as ARV-825 and dBET1 have become benchmark molecules in the field.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM - 25.64 nM | >90% | [1][2] |
| dBET1 | CRBN | BRD4 | Acute Myeloid Leukemia (AML) | ~100 nM | Not Reported | |
| PROTAC 1 | CRBN | BRD4 | Burkitt's lymphoma (BL) | < 1 nM | Not Reported | [3] |
| PROTAC 3 | CRBN | BRD4 | RS4;11 leukaemia | 0.1–0.3 nM | Not Reported | [3] |
| A1874 | MDM2 (for comparison) | BRD4 | Myeloid leukemia | 32 nM | Not Reported | [4] |
| AT1 | VHL (for comparison) | BRD4 | Various cancer cells | 10-100 nM | >90% | [4] |
Qualitative and Limited Quantitative Data for RNF4-Based BRD4 Degraders
The exploration of RNF4 as an E3 ligase for targeted protein degradation is a more recent development. The RNF4-based BRD4 degrader, CCW 28-3, was developed by linking a covalent RNF4 recruiter (CCW 16) to the BRD4 inhibitor JQ1.[5][6]
While specific DC50 and Dmax values for BRD4 degradation by this compound are not consistently reported in the available literature, studies indicate that it is capable of inducing dose-responsive, proteasome- and RNF4-dependent degradation of BRD4.[5] However, its degradation efficiency has been described as "modest" and "less effective" when qualitatively compared to the VHL-based BRD4 degrader MZ1.[4] One study noted that a modest level of RNF4 engagement was sufficient to induce BRD4 degradation, suggesting RNF4 is a highly efficient E3 ligase for this purpose.[6][7]
Mechanism of Action and Signaling Pathways
Both RNF4 and CRBN are E3 ubiquitin ligases that mediate the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. However, they are components of different E3 ligase complexes and have distinct substrate recognition mechanisms.
CRBN-Mediated Degradation: CRBN is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[8] CRBN-recruiting PROTACs, such as those based on thalidomide and its analogs, induce a ternary complex between BRD4, the PROTAC, and the CUL4-DDB1-CRBN complex. This proximity facilitates the ubiquitination of BRD4 and its subsequent degradation.
RNF4-Mediated Degradation: RNF4 is a RING finger E3 ubiquitin ligase that acts as a SUMO-targeted ubiquitin ligase (STUbL).[5] It recognizes and binds to poly-SUMOylated proteins, leading to their ubiquitination and degradation. The RNF4-based degrader this compound utilizes a covalent ligand to recruit RNF4, which then ubiquitinates BRD4, leading to its degradation.[5]
Caption: Signaling pathways for CRBN- and RNF4-mediated BRD4 degradation.
Experimental Protocols
The evaluation of PROTAC efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays used to determine the DC50 and Dmax of BRD4 degraders.
Western Blotting for Protein Degradation
This technique is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., 293T, HeLa, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) or DMSO as a vehicle control for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control.
-
Plot the normalized BRD4 protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Caption: Experimental workflow for Western Blotting to determine PROTAC efficiency.
Cell Viability Assay
This assay assesses the functional consequence of BRD4 degradation on cell proliferation and survival.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC or control compounds in culture medium.
-
Treat the cells and include a vehicle control (DMSO).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
4. Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence using a plate reader.
-
For MTT, add the MTT reagent, incubate to allow formazan crystal formation, dissolve the crystals in DMSO, and measure absorbance.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the viability data against the log of the PROTAC concentration and fit to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Caption: Workflow for a typical cell viability assay.
Conclusion
The choice between RNF4 and CRBN recruiters for BRD4 degradation depends on several factors, including the desired potency, selectivity, and the specific cellular context. CRBN-based PROTACs are currently more established and have demonstrated exceptional potency in degrading BRD4. The available data suggests that RNF4 is a promising and efficient E3 ligase for targeted protein degradation, though the first-generation RNF4-based BRD4 degrader appears to be less potent than its CRBN-recruiting counterparts. Further optimization of RNF4 recruiters and the associated PROTAC linkers may lead to degraders with improved efficacy. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and head-to-head comparison of these and other novel protein degraders.
References
- 1. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 4. biorxiv.org [biorxiv.org]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PXD038503 - A degron blocking strategy towards improved CRBN recruiting PROTAC selectivity - OmicsDI [omicsdi.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for CCW 28-3
This document provides critical safety and logistical information for the proper handling and disposal of CCW 28-3, a research chemical used for targeted protein degradation. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
This compound is a PROTAC (Proteolysis Targeting Chimera) that covalently binds to the RNF4 E3 ligase, recruiting it to degrade the BRD4 protein.[1][2] As a potent research chemical, all handling and disposal must be conducted with care, adhering to institutional and regulatory guidelines.
Summary of Key Chemical Information
For quick reference, the table below summarizes the essential identification and characteristic data for this compound.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 2361142-23-4 |
| Molecular Formula | C23H18F2N4O5S |
| Molecular Weight | 500.5 g/mol |
| Primary Function | PROTAC; recruits RNF4 to degrade BRD4 |
Proper Disposal Procedures
The disposal of this compound and its associated waste must be managed to minimize health risks and environmental impact. The following steps outline the recommended disposal protocol, which should be performed in consultation with your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, gloves, vials).
-
Solutions containing this compound.
-
Grossly contaminated labware.
-
-
Segregate hazardous waste from non-hazardous waste at the point of generation.[3] Do not mix different waste streams.[3]
Step 2: Containerization and Labeling
-
Select an appropriate, chemically compatible, and leak-proof container for the waste.[3]
-
Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[3]
-
Indicate the approximate concentration and quantity of the waste.
-
Keep the container securely closed except when adding waste.[3]
Step 3: On-site Accumulation
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[3]
-
Ensure the storage area is secure and away from incompatible materials.
Step 4: Disposal Request and Collection
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
-
Follow all institutional procedures for waste pickup.
Emergency Procedures
In the event of a spill or exposure, follow these first-aid and cleanup measures:
-
General Advice: In case of an accident, seek immediate medical advice.[6]
-
If Inhaled: Move the person to fresh air.[6]
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Spill Cleanup: For small spills, absorb with an inert material and place in a sealed container for disposal as hazardous waste. Ensure adequate ventilation. Personal protective equipment should be worn during cleanup.
Experimental Protocol: Cellular BRD4 Protein Degradation Assay
To assess the efficacy of this compound in a laboratory setting, a Western Blotting assay is a standard method to quantify the degradation of the target protein, BRD4.
Objective: To determine the extent of BRD4 protein degradation in a cell line of interest after treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132) as a negative control
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-α-Tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
Procedure:
-
Cell Seeding: Seed the cells in 12-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a negative control (co-treatment with a proteasome inhibitor like MG-132).
-
Cell Lysis: After the desired treatment duration, wash the cells with PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the relative decrease in BRD4 protein levels compared to the controls.
Diagrams
Below are diagrams illustrating the disposal workflow for this compound and a conceptual representation of its mechanism of action.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Conceptual pathway of BRD4 degradation induced by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
